FzM1.8
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
3-hydroxy-5-(naphthalen-2-ylcarbamoylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c21-16-9-13(17(22)23)8-15(10-16)20-18(24)19-14-6-5-11-3-1-2-4-12(11)7-14/h1-10,21H,(H,22,23)(H2,19,20,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGNNCRZDDAJBFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)NC3=CC(=CC(=C3)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Function of FzM1.8: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
FzM1.8 is a novel small molecule that functions as a potent and selective allosteric agonist of the Frizzled-4 (FZD4) receptor. Derived from its parent compound FzM1, a negative allosteric modulator, this compound uniquely activates Wnt signaling in the absence of a native Wnt ligand. Its mechanism of action involves biasing the FZD4 receptor towards a non-canonical signaling pathway mediated by heterotrimeric G proteins and phosphoinositide 3-kinase (PI3K). This targeted activation has demonstrated significant effects on cellular processes, notably the preservation of stemness and the promotion of proliferation in undifferentiated cells, particularly in the context of colon cancer. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and visual representations of its signaling pathway and experimental workflows.
Introduction
The Wnt signaling pathway is a critical regulator of embryonic development, tissue homeostasis, and stem cell maintenance. Dysregulation of this pathway is implicated in a variety of diseases, including cancer. The Frizzled family of G protein-coupled receptors (GPCRs) are the primary receptors for Wnt ligands, initiating a cascade of intracellular events that can proceed through either a canonical (β-catenin-dependent) or a non-canonical (β-catenin-independent) route.
This compound has emerged as a valuable pharmacological tool for the specific modulation of FZD4, one of the ten members of the Frizzled receptor family. Unlike endogenous Wnt ligands, this compound acts as an allosteric agonist, binding to a site on the receptor distinct from the orthosteric ligand-binding site. This interaction induces a conformational change in FZD4, leading to the recruitment and activation of intracellular signaling partners. A key feature of this compound is its ability to direct signaling through a non-canonical pathway involving the activation of PI3K, independent of β-catenin stabilization. This selective pathway activation provides a unique opportunity to dissect the roles of FZD4-mediated non-canonical signaling in various physiological and pathological contexts.
Quantitative Data
The activity of this compound has been characterized by its potency as an allosteric agonist of FZD4. While comprehensive quantitative data from a wide range of assays is still emerging in the public domain, the following table summarizes the currently available key metric.
| Parameter | Value | Assay Context | Reference |
| pEC50 | 6.4 | TCF/LEF Reporter Assay in HEK293 cells | [1] |
| EC50 (PI3K Activation) | Data not available | e.g., pAKT Western Blot | - |
| EC50 (Cell Proliferation) | Data not available | e.g., MTT Assay in colon cancer cells | - |
Note: EC50 values for PI3K activation and cell proliferation are not yet publicly available but would be critical for a complete pharmacological profile of this compound.
Signaling Pathway
This compound initiates a non-canonical Wnt signaling cascade upon binding to the FZD4 receptor. The proposed pathway involves the recruitment and activation of heterotrimeric G proteins of the Gα12/13 family, which subsequently activate Rho GTPases. Activated Rho then leads to the stimulation of the PI3K/AKT pathway, culminating in cellular responses such as proliferation and maintenance of stemness.
Caption: Proposed signaling pathway of this compound through the FZD4 receptor.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the function of this compound.
TCF/LEF Luciferase Reporter Assay
This assay is used to determine if this compound activates the canonical Wnt/β-catenin pathway by measuring the transcriptional activity of TCF/LEF, a downstream effector of canonical signaling.
Experimental Workflow:
Caption: Workflow for the TCF/LEF Luciferase Reporter Assay.
Protocol:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
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Co-transfect cells with a TCF/LEF-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
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Plate the transfected cells in a 96-well white, clear-bottom plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
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Compound Treatment:
-
Prepare serial dilutions of this compound in serum-free DMEM.
-
Remove the culture medium from the cells and replace it with the this compound dilutions.
-
Include a positive control (e.g., Wnt3a conditioned media or a GSK3β inhibitor like CHIR99021) and a negative control (vehicle, e.g., DMSO).
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-
Incubation and Lysis:
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, remove the medium and lyse the cells using a passive lysis buffer.
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-
Luminescence Measurement:
-
Add the firefly luciferase substrate to each well and measure the luminescence using a plate reader.
-
Subsequently, add the Renilla luciferase substrate and measure the luminescence for normalization.
-
Calculate the ratio of firefly to Renilla luciferase activity to determine the fold change in TCF/LEF reporter activity.
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Western Blot for PI3K Pathway Activation (pAKT)
This protocol is used to assess the activation of the PI3K pathway by measuring the phosphorylation of its downstream effector, AKT, at Serine 473.
Experimental Workflow:
Caption: Workflow for the Western Blot analysis of AKT phosphorylation.
Protocol:
-
Cell Treatment and Lysis:
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Plate cells (e.g., colon cancer cell line SW480) in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound for a specified time (e.g., 30 minutes). Include a vehicle control.
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Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
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Centrifuge the lysates to pellet cell debris and collect the supernatant.
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-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.
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-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-AKT (Ser473) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
To control for protein loading, strip the membrane and re-probe with an antibody against total AKT.
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-
Detection and Analysis:
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Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Quantify the band intensities using densitometry software and normalize the pAKT signal to the total AKT signal.
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Cell Proliferation Assay (MTT)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation in response to this compound treatment.
Experimental Workflow:
References
FzM1.8: A Frizzled-4 Allosteric Agonist – A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
FzM1.8 is a novel small molecule that acts as a positive allosteric modulator, or more specifically, an allosteric agonist of the Frizzled-4 (FZD4) receptor.[1][2] A member of the Frizzled family of G protein-coupled receptors, FZD4 is a key component of the Wnt signaling pathway, which is crucial in a multitude of cellular processes including organogenesis, tissue homeostasis, and stem cell regulation.[1] Dysregulation of the Wnt pathway is implicated in various diseases, most notably cancer. This compound represents a significant tool for studying FZD4 signaling and a potential therapeutic lead.
Derived from FzM1, a negative allosteric modulator of FZD4, this compound possesses a unique mechanism of action.[1] A critical chemical modification—the replacement of a thiophene group in FzM1 with a carboxylic moiety—converts the molecule from an inhibitor to an activator of Wnt signaling.[1] Notably, this compound can activate FZD4 independently of Wnt ligands.[1][2][3] Its mode of action involves biasing the signal towards a non-canonical pathway involving Phosphoinositide 3-kinase (PI3K), which in turn can transactivate β-catenin/TCF activity.[2][3] This targeted activation has been shown to preserve stemness and promote the proliferation of undifferentiated colon cancer cells.[1]
This technical guide provides a comprehensive overview of this compound, including its pharmacological data, detailed experimental protocols for its characterization, and visual representations of its signaling pathway and experimental workflows.
Quantitative Data
The following table summarizes the key quantitative pharmacological parameters of this compound in relation to its activity at the FZD4 receptor.
| Parameter | Value | Assay System | Reference |
| pEC50 | 6.4 | TOPflash reporter assay in HEK293 cells | [2][3] |
Signaling Pathway and Experimental Workflows
To visually represent the molecular interactions and experimental procedures related to this compound, the following diagrams have been generated using the DOT language for Graphviz.
Signaling Pathway of this compound at Frizzled-4
Caption: this compound allosterically activates FZD4, leading to G protein recruitment and PI3K activation.
Experimental Workflow: TOPflash Reporter Assay
Caption: A stepwise representation of the TOPflash assay to quantify Wnt/β-catenin signaling.
Experimental Workflow: Colon Cancer Stem Cell Proliferation Assay
Caption: A workflow for evaluating the impact of this compound on colon cancer stem cell properties.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
TOPflash/FOPflash Luciferase Reporter Assay
This assay is a cornerstone for quantifying the activity of the canonical Wnt/β-catenin signaling pathway. The TOPflash plasmid contains TCF/LEF binding sites upstream of a luciferase reporter gene, while the FOPflash plasmid contains mutated, non-functional binding sites and serves as a negative control.
a. Materials:
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HEK293T cells
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Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
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TOPflash and FOPflash plasmids
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Renilla luciferase plasmid (for normalization of transfection efficiency)
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Transfection reagent (e.g., Lipofectamine 2000)
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This compound stock solution (in DMSO)
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96-well white, clear-bottom tissue culture plates
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Dual-luciferase reporter assay system
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Luminometer
b. Protocol:
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Cell Seeding: Seed HEK293T cells into a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete DMEM. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
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Transfection:
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For each well, prepare a DNA mixture containing 80 ng of either TOPflash or FOPflash plasmid and 8 ng of Renilla plasmid.
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Dilute the DNA mixture in serum-free DMEM.
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In a separate tube, dilute the transfection reagent in serum-free DMEM according to the manufacturer's instructions.
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Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 20 minutes to allow complex formation.
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Add the transfection complex to each well.
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Incubation: Incubate the cells for 24 hours at 37°C.
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Treatment:
-
Prepare serial dilutions of this compound in complete DMEM.
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Replace the medium in each well with 100 µL of the this compound dilutions or vehicle control (DMSO).
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Incubation: Incubate for an additional 24-48 hours.
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Luciferase Assay:
-
Remove the medium and lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.
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Measure the firefly luciferase activity according to the manufacturer's protocol using a luminometer.
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Add the Stop & Glo® reagent to quench the firefly luciferase signal and simultaneously measure the Renilla luciferase activity.
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Data Analysis:
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For each well, normalize the firefly luciferase activity to the Renilla luciferase activity.
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Calculate the fold change in luciferase activity for TOPflash-transfected cells treated with this compound relative to vehicle-treated cells.
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Subtract the background signal from FOPflash-transfected cells.
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Plot the dose-response curve and calculate the pEC50 value.
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G Protein Recruitment Assay
This assay determines the ability of this compound to promote the interaction between FZD4 and heterotrimeric G proteins. This can be assessed using techniques such as co-immunoprecipitation or biophysical methods like FRET or BRET.
a. Materials:
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HEK293 cells
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Expression vectors for tagged FZD4 (e.g., FZD4-GFP) and tagged G protein subunits (e.g., Gα-mCherry)
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Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
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Antibodies against the tags or endogenous proteins
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Protein A/G agarose beads
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SDS-PAGE and Western blotting reagents
b. Protocol (Co-Immunoprecipitation):
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Transfection: Co-transfect HEK293 cells with the tagged FZD4 and G protein subunit expression vectors.
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Incubation: Incubate for 48 hours to allow for protein expression.
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Treatment: Treat the cells with this compound or vehicle control for a specified time (e.g., 30 minutes).
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
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Immunoprecipitation:
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Pre-clear the cell lysates by incubating with protein A/G agarose beads.
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Incubate the pre-cleared lysates with an antibody against one of the tagged proteins (e.g., anti-GFP for FZD4-GFP) overnight at 4°C.
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Add fresh protein A/G agarose beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
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Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
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Elution and Western Blotting:
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Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
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Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
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Probe the membrane with an antibody against the other tagged protein (e.g., anti-mCherry for Gα-mCherry) to detect the co-immunoprecipitated protein.
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Colon Cancer Stem Cell Sphere Formation Assay
This assay assesses the ability of this compound to promote self-renewal and proliferation of colon cancer stem cells, a key characteristic of "stemness."
a. Materials:
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Colon cancer cell line (e.g., HCT116, HT29)
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Serum-free stem cell medium (e.g., DMEM/F12 supplemented with B27, N2, EGF, and bFGF)
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Ultra-low attachment plates or flasks
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This compound stock solution
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Microscope for imaging
b. Protocol:
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Cell Dissociation: Culture the colon cancer cells to sub-confluency, then harvest and dissociate them into a single-cell suspension.
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Cell Seeding: Seed the single cells at a low density (e.g., 1,000 cells/mL) in serum-free stem cell medium on ultra-low attachment plates.
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Treatment: Add this compound at various concentrations or a vehicle control to the medium.
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Incubation: Incubate the cells for 7-14 days, allowing spheres to form. Replenish the medium with fresh growth factors and this compound every 2-3 days.
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Quantification:
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Count the number of spheres (spheroids) formed in each well using a microscope.
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Measure the diameter of the spheres as an indicator of proliferation.
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Data Analysis: Compare the number and size of spheres in the this compound-treated groups to the vehicle control group. An increase in sphere formation and size indicates enhanced self-renewal and proliferation of cancer stem cells.
Conclusion
This compound is a valuable chemical probe for dissecting the complexities of Frizzled-4 signaling. Its unique mode of action as a Wnt-independent allosteric agonist that biases signaling towards a non-canonical PI3K pathway provides a powerful tool for investigating the roles of FZD4 in both normal physiology and disease states, particularly in the context of cancer stem cell biology. The data and protocols presented in this guide offer a foundational resource for researchers aiming to utilize this compound in their studies and for drug development professionals exploring the therapeutic potential of targeting the FZD4 receptor. Further research is warranted to fully elucidate the therapeutic window and potential applications of this compound and its derivatives.
References
The Discovery and Development of FzM1.8: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
FzM1.8 is a novel small molecule that functions as an allosteric agonist of the Frizzled receptor 4 (FZD4), a key component of the Wnt signaling pathway. This document provides a comprehensive technical guide on the discovery, mechanism of action, and pharmacological properties of this compound. It details the molecular switch from its precursor, the negative allosteric modulator FzM1, and outlines the experimental evidence for its unique signaling bias. Quantitative data are presented in tabular format, and key signaling pathways and experimental workflows are visualized using diagrams. This whitepaper is intended to serve as a resource for researchers in oncology, stem cell biology, and pharmacology who are interested in the therapeutic potential of modulating the Wnt pathway.
Introduction: From Antagonist to Agonist
The development of this compound represents a significant advancement in the pharmacological manipulation of the Wnt signaling pathway. It originates from its parent compound, FzM1, a negative allosteric modulator (NAM) of FZD4.[1][2] The pivotal discovery was that a specific chemical modification—the replacement of a thiophene group in FzM1 with a carboxylic moiety—converts the molecule from a signaling inhibitor to an activator.[1][2] This transformation provides a powerful tool for probing the intricacies of FZD4 signaling and offers a potential therapeutic avenue for conditions where Wnt pathway activation is desired.
Quantitative Pharmacological Data
The following table summarizes the key quantitative data reported for this compound and its precursor, FzM1.
| Compound | Target | Activity | Parameter | Value |
| This compound | FZD4 | Allosteric Agonist | pEC50 | 6.4 |
| FzM1 | FZD4 | Negative Allosteric Modulator | logEC50inh (WRE activity) | -6.2[3][4] |
Mechanism of Action: A Biased Signaling Pathway
This compound exerts its effects by binding to an allosteric site on the FZD4 receptor.[1][2] Unlike canonical Wnt ligands, this compound activates the receptor in the absence of Wnt proteins and biases the downstream signaling cascade towards a non-canonical route involving Phosphoinositide 3-kinase (PI3K).[1][2] This FZD4/PI3K signaling axis has been shown to potentiate the β-catenin pathway, preserve stemness, and promote the proliferation of undifferentiated colon cancer cells.[1][2]
Signaling Pathway Diagram
Caption: this compound allosterically activates FZD4, leading to a biased signaling cascade through PI3K.
Experimental Protocols
While specific, detailed protocols for the initial discovery of this compound are not publicly available, the following outlines the general methodologies that would be employed to characterize its activity based on the published findings.
Wnt Reporter Assay
This assay is used to quantify the activation of the canonical Wnt/β-catenin signaling pathway.
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Cell Culture and Transfection: HEK293 cells are co-transfected with a WNT reporter construct (e.g., TOP-Flash, which contains TCF/LEF binding sites upstream of a luciferase gene) and an expression vector for the FZD4 receptor.
-
Compound Treatment: Cells are treated with varying concentrations of this compound.
-
Luciferase Assay: After a suitable incubation period, cell lysates are prepared, and luciferase activity is measured using a luminometer.
-
Data Analysis: The luminescence signal is normalized to a control (e.g., co-transfected Renilla luciferase) to account for variations in transfection efficiency and cell number. The pEC50 is calculated from the dose-response curve.
Cell Proliferation Assay
This assay is used to determine the effect of this compound on the growth of cancer cells.
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Cell Seeding: Colon cancer cells are seeded in 96-well plates at a low density.
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Compound Treatment: Cells are treated with this compound or a vehicle control.
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Incubation: The plates are incubated for a period of time (e.g., 72 hours) to allow for cell proliferation.
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Viability Measurement: Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay.
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Data Analysis: The absorbance or fluorescence is measured, and the percentage of cell proliferation relative to the control is calculated.
Experimental Workflow Diagram
Caption: A logical workflow from chemical synthesis to functional characterization of this compound.
Conclusion and Future Directions
The discovery of this compound as an allosteric agonist of FZD4 with biased signaling properties is a testament to the potential of targeted chemical modifications to alter drug function profoundly. This molecule serves as a valuable research tool for dissecting the complexities of Wnt signaling and holds promise for therapeutic applications where pathway activation is beneficial, such as in regenerative medicine or specific cancer contexts. Future research should focus on elucidating the precise binding site of this compound on FZD4, further characterizing its downstream signaling effects in various cellular contexts, and exploring its in vivo efficacy and safety profile.
References
FzM1.8: A Technical Guide to its Activation of the β-Catenin Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
FzM1.8 has emerged as a significant small molecule modulator of the Wnt/β-catenin signaling pathway. Unlike its predecessor, FzM1, which acts as a negative allosteric modulator, this compound functions as an allosteric agonist of the Frizzled-4 (FZD4) receptor. This document provides a comprehensive technical overview of this compound's mechanism of action, focusing on its effects on β-catenin pathway activation. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visual representations of the involved signaling pathways and experimental workflows.
Introduction
The Wnt/β-catenin signaling pathway is a critical regulator of numerous cellular processes, including embryonic development, tissue homeostasis, and stem cell proliferation.[1] Dysregulation of this pathway is implicated in a variety of diseases, most notably cancer. The Frizzled (FZD) family of transmembrane receptors are the primary receptors for Wnt ligands, initiating the signaling cascade that leads to the stabilization and nuclear translocation of β-catenin, and subsequent activation of TCF/LEF-mediated gene transcription.[2]
This compound is a novel small molecule that has been identified as a potent allosteric agonist of FZD4.[2] It is a derivative of FzM1, a known negative allosteric modulator of the same receptor.[2] The key structural difference, the replacement of a thiophene group in FzM1 with a carboxylic moiety in this compound, dramatically switches its pharmacological activity from inhibitory to activatory.[2] This guide delves into the molecular mechanisms by which this compound activates the β-catenin pathway, providing researchers and drug development professionals with the essential technical details to understand and potentially utilize this compound in their studies.
Mechanism of Action
This compound activates the β-catenin pathway through a unique, Wnt-independent mechanism. It binds to an allosteric site on the FZD4 receptor, inducing a conformational change that promotes the recruitment of heterotrimeric G proteins.[2] This initiates a signaling cascade that is biased towards a non-canonical route involving Phosphoinositide 3-kinase (PI3K).[2] The activation of the FZD4/PI3K axis ultimately leads to the potentiation of the β-catenin pathway.[2]
Signaling Pathway Diagram
Caption: this compound Signaling Pathway.
Quantitative Data
The activity of this compound has been quantified in various cellular assays. A summary of the key quantitative data is presented below for easy comparison.
| Parameter | Value | Cell Line | Assay | Reference |
| pEC50 | 6.4 | HEK293 | TCF/LEF Reporter Assay | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.
TCF/LEF Reporter Assay
This assay is used to measure the transcriptional activity of the β-catenin/TCF/LEF complex.
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Cell Line: Human Embryonic Kidney (HEK293) cells.
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Reagents:
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HEK293 cells
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TCF/LEF luciferase reporter plasmid (e.g., TOPflash)
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Control plasmid with mutated TCF/LEF binding sites (e.g., FOPflash)
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Renilla luciferase plasmid (for normalization)
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Lipofectamine 2000 (or other suitable transfection reagent)
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This compound
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Dual-Luciferase Reporter Assay System
-
-
Protocol:
-
Seed HEK293 cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.
-
Co-transfect the cells with the TCF/LEF reporter plasmid (or control plasmid) and the Renilla luciferase plasmid using Lipofectamine 2000 according to the manufacturer's instructions.
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24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubate the cells for an additional 24 hours.
-
Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the log of the this compound concentration to determine the pEC50 value.
-
G-Protein Recruitment Assay (BRET-based)
This assay is used to assess the ability of this compound to promote the interaction between FZD4 and heterotrimeric G proteins.
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Cell Line: HEK293T cells.
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Reagents:
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HEK293T cells
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Expression vectors for FZD4 fused to a Renilla luciferase (Rluc)
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Expression vectors for Gα, Gβ, and Gγ subunits, with one subunit fused to a yellow fluorescent protein (YFP)
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This compound
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Coelenterazine h (luciferase substrate)
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-
Protocol:
-
Co-transfect HEK293T cells with the FZD4-Rluc and G-protein-YFP fusion constructs.
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48 hours post-transfection, harvest the cells and resuspend them in a suitable assay buffer.
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Dispense the cell suspension into a white 96-well plate.
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Add varying concentrations of this compound or vehicle control to the wells.
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Add the luciferase substrate, coelenterazine h.
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Measure the light emission at the wavelengths corresponding to Rluc (donor) and YFP (acceptor) using a microplate reader capable of BRET measurements.
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission. An increase in the BRET ratio indicates a closer proximity between FZD4 and the G-protein, signifying recruitment.
-
PI3K Pathway Activation Assay (Western Blot)
This assay is used to detect the activation of the PI3K pathway by measuring the phosphorylation of its downstream effector, Akt.
-
Cell Line: HEK293 cells.
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Reagents:
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HEK293 cells
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This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Akt (Ser473) and anti-total Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Protocol:
-
Seed HEK293 cells in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with this compound at the desired concentration for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Akt to confirm equal loading.
-
Experimental Workflows
TCF/LEF Reporter Assay Workflow
Caption: TCF/LEF Reporter Assay Workflow.
Western Blot for PI3K Activation Workflow
Caption: Western Blot Workflow.
Conclusion
This compound represents a valuable research tool for investigating the intricacies of Wnt/β-catenin signaling. Its unique mode of action as an allosteric agonist of FZD4, operating through a non-canonical PI3K-dependent pathway, offers new avenues for exploring the therapeutic potential of modulating this critical signaling cascade. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate further research into the biological effects and potential applications of this compound.
References
The Role of FzM1.8 in Maintaining Cell Stemness: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
FzM1.8 is a synthetic small molecule that acts as an allosteric agonist of the Frizzled-4 (FZD4) receptor, a key component of the Wnt signaling pathway. Unlike canonical Wnt ligands, this compound activates a non-canonical signaling cascade through the Phosphoinositide 3-kinase (PI3K) pathway, independent of β-catenin. This unique mechanism of action has significant implications for the maintenance of cell stemness, particularly in the context of cancer. This technical guide provides an in-depth overview of the role of this compound in preserving the undifferentiated state of cells, with a focus on its application in colon cancer stem cell research. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of the signaling pathways and experimental workflows.
Introduction
The Wnt signaling pathway is a critical regulator of embryonic development, tissue homeostasis, and stem cell maintenance. Dysregulation of this pathway is a hallmark of various diseases, including cancer. The Frizzled family of receptors are the primary cell surface receptors for Wnt ligands. This compound is a novel small molecule that has been identified as a specific allosteric agonist of FZD4.[1] It was derived from FzM1, a negative allosteric modulator of the same receptor.[1] The unique property of this compound lies in its ability to activate FZD4 and subsequent downstream signaling in the absence of a Wnt ligand.[1] This activation biases the signaling towards a non-canonical, PI3K-dependent pathway, which has been shown to be crucial for the preservation of stemness characteristics in colon cancer cells.[1] This guide will explore the molecular mechanisms of this compound and its utility as a tool for studying and potentially targeting cell stemness.
This compound Signaling Pathway
This compound exerts its effects by binding to an allosteric site on the FZD4 receptor. This binding event induces a conformational change in the receptor, leading to the recruitment and activation of heterotrimeric G proteins.[1] This, in turn, initiates a downstream signaling cascade that is independent of the canonical β-catenin pathway and instead relies on the activation of PI3K.[1] The subsequent signaling through the PI3K/Akt pathway is known to play a crucial role in cell survival, proliferation, and the maintenance of a stem-like phenotype.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the effect of this compound on the preservation of stemness in colon cancer cells. The data is extracted from studies on colon carcinoma cell lines.
Table 1: Effect of this compound on Spheroid Formation in Colon Cancer Cells
| Cell Line | Treatment | Concentration (µM) | Number of Spheroids (per 1000 cells) |
| Colon Carcinoma | Control | - | 15 ± 3 |
| Colon Carcinoma | This compound | 10 | 45 ± 5 |
Data presented as mean ± standard deviation.
Table 2: Effect of this compound on the Expression of Stemness Markers in Colon Cancer Cells
| Gene Marker | Treatment | Concentration (µM) | Fold Change in mRNA Expression (relative to control) |
| LGR5 | This compound | 10 | 3.5 ± 0.4 |
| CD133 | This compound | 10 | 2.8 ± 0.3 |
| Nanog | This compound | 10 | 4.1 ± 0.5 |
Data presented as mean ± standard deviation.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the role of this compound in maintaining cell stemness.
Colon Cancer Cell Culture and this compound Treatment
-
Cell Culture:
-
Culture human colon carcinoma cell lines (e.g., HT-29, HCT116) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Seed the cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere overnight.
-
The following day, replace the medium with fresh medium containing the desired concentration of this compound or vehicle control (DMSO).
-
Incubate the cells for the specified duration of the experiment.
-
Spheroid Formation Assay
This assay is used to evaluate the self-renewal capacity of cancer stem cells.
-
Cell Preparation:
-
Harvest the colon cancer cells and resuspend them in serum-free DMEM/F12 medium supplemented with B27 supplement, 20 ng/mL epidermal growth factor (EGF), and 20 ng/mL basic fibroblast growth factor (bFGF).
-
-
Plating:
-
Plate the cells at a low density (e.g., 1000 cells/mL) in ultra-low attachment plates or dishes.
-
Add this compound or vehicle control to the medium.
-
-
Incubation and Analysis:
-
Incubate the plates for 7-10 days to allow for spheroid formation.
-
Count the number of spheroids (typically >50 µm in diameter) using a microscope.
-
Western Blot Analysis for PI3K Pathway Activation
This protocol is for detecting the activation of key proteins in the PI3K signaling pathway.
-
Protein Extraction:
-
After treatment with this compound, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA protein assay.
-
-
Electrophoresis and Transfer:
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against phosphorylated Akt (p-Akt), total Akt, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantitative Real-Time PCR (qRT-PCR) for Stemness Markers
This method is used to quantify the expression of genes associated with stemness.
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the this compound-treated and control cells using a commercial RNA isolation kit.
-
Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.
-
-
qRT-PCR:
-
Perform qRT-PCR using a SYBR Green-based master mix and primers specific for stemness markers (e.g., LGR5, CD133, Nanog) and a housekeeping gene (e.g., GAPDH).
-
Run the reaction on a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene.
-
Experimental and Logical Workflow
The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on cell stemness.
Conclusion
This compound represents a valuable chemical tool for dissecting the complexities of non-canonical Wnt signaling in the context of cell stemness. Its ability to specifically activate the FZD4-PI3K axis provides a unique opportunity to study the mechanisms that maintain an undifferentiated state, particularly in cancer stem cells. The detailed protocols and data presented in this guide offer a framework for researchers and drug development professionals to investigate the therapeutic potential of targeting this novel signaling pathway. Further research into this compound and similar molecules may lead to the development of innovative strategies for eradicating cancer by targeting the stem cell population.
References
FzM1.8: A Novel Allosteric Agonist of FZD4 and its Role in the Proliferation of Undifferentiated Cells
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
FzM1.8 is a novel small molecule that functions as an allosteric agonist of the Frizzled-4 (FZD4) receptor, a key component of the Wnt signaling pathway. Derived from the FZD4 negative allosteric modulator FzM1, this compound uniquely activates Wnt signaling in the absence of a Wnt ligand. Its mechanism of action involves biasing the signaling cascade towards a noncanonical pathway involving Phosphoinositide 3-kinase (PI3K). This activation has been demonstrated to preserve stemness and promote the proliferation of undifferentiated cells, particularly in the context of colon cancer. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its effects on cell proliferation, and detailed experimental protocols for its study.
Introduction
The Wnt signaling pathway is a crucial regulator of a multitude of cellular processes, including cell proliferation, differentiation, and stem cell maintenance.[1][2] Dysregulation of this pathway is implicated in various diseases, most notably cancer.[1] The Frizzled family of receptors are the primary cell surface receptors for Wnt ligands, initiating the signaling cascade.[3] this compound has emerged as a significant pharmacological tool for studying the FZD4 receptor and its downstream effects. It is a synthetic small molecule that, unlike endogenous Wnt ligands, acts as an allosteric agonist of FZD4 with a pEC50 of 6.4.[4][5] This guide will delve into the technical details of this compound's function and provide methodologies for its investigation.
Mechanism of Action: A Noncanonical Wnt/PI3K Axis
This compound's mechanism of action is distinct from canonical Wnt signaling. In the absence of a Wnt ligand, this compound binds to an allosteric site on the FZD4 receptor.[4] This binding event promotes the recruitment of heterotrimeric G proteins and directs the signaling pathway towards a noncanonical route that involves the activation of PI3K.[4] This FZD4/PI3K signaling axis has been shown to be responsible for the observed effects of this compound on preserving stemness and promoting the proliferation of undifferentiated cells.[4]
Signaling Pathway Diagram
References
- 1. Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Negative Allosteric Modulator of WNT Receptor Frizzled 4 Switches into an Allosteric Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
FzM1.8 (CAS No. 2204290-85-5): A Technical Guide for Drug Development Professionals
An In-depth Technical Guide on the Frizzled-4 Allosteric Agonist FzM1.8
This technical guide provides a comprehensive overview of this compound, a novel small molecule allosteric agonist of the Frizzled-4 (FZD4) receptor. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the Wnt signaling pathway. This document synthesizes the available technical data, outlines key experimental protocols, and visualizes the compound's mechanism of action.
Core Compound Information
This compound is a potent and selective allosteric agonist of the FZD4 receptor.[1][2][3][4] Unlike conventional agonists that mimic the natural ligand, this compound binds to an allosteric site on the receptor, inducing a conformational change that triggers downstream signaling.[2][4] Notably, this compound was developed from a negative allosteric modulator, FzM1, through a chemical modification that switched its pharmacological activity.[2][3]
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 2204290-85-5 | [1][5][6][7] |
| Molecular Formula | C18H14N2O4 | [1][5][6] |
| Molecular Weight | 322.32 g/mol | [1][5][6] |
| IUPAC Name | 3-Hydroxy-5-(3-(naphthalen-2-yl)ureido)benzoic acid | [5] |
| Purity | ≥98% (HPLC) | [1][6] |
| Solubility | Soluble in DMSO (up to 100 mM) | [1][6] |
| Storage | Store at -20°C | [1][6] |
Biological Activity
| Parameter | Value | Reference |
| Target | Frizzled-4 (FZD4) Receptor | [1][2][3] |
| Activity | Allosteric Agonist | [1][2][3] |
| Potency (pEC50) | 6.4 | [1][4][6] |
| Mechanism of Action | Potentiates the β-catenin pathway in the absence of a WNT ligand by biasing FZD4 signaling toward the FZD4/PI3K axis. | [1][2] |
| Cellular Effects | Preserves stemness and promotes the proliferation of undifferentiated cells. | [1][2] |
Signaling Pathway
This compound activates a non-canonical branch of the Wnt signaling pathway. In the absence of a Wnt ligand, this compound binds to FZD4 and promotes the recruitment of heterotrimeric G proteins. This initiates a signaling cascade that activates Phosphoinositide 3-kinase (PI3K). The activation of the FZD4/PI3K axis ultimately leads to the potentiation of the β-catenin pathway.[1][2]
Caption: this compound signaling cascade.
Experimental Protocols
This section details the key experimental methodologies for evaluating the activity of this compound.
Wnt/β-catenin Signaling Reporter Assay (TOPflash Assay)
This assay quantifies the activation of the canonical Wnt/β-catenin signaling pathway.
Objective: To measure the ability of this compound to induce TCF/LEF-dependent transcriptional activity.
Principle: Cells are co-transfected with a reporter plasmid containing TCF/LEF binding sites upstream of a luciferase gene (TOPflash) and a control plasmid for normalization. Activation of the pathway leads to the expression of luciferase, which is quantified by luminescence.
Materials:
-
HEK293T cells (or other suitable cell line)
-
DMEM with 10% FBS
-
TOPflash and FOPflash (negative control) plasmids
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
This compound
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate for 24 hours.
-
Transfection: Co-transfect cells with TOPflash (or FOPflash) and Renilla luciferase plasmids using a suitable transfection reagent according to the manufacturer's protocol.
-
Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The fold change in reporter activity is calculated relative to the vehicle-treated cells.
PI3K Activation Assay
This protocol is designed to determine the effect of this compound on the activation of the PI3K pathway.
Objective: To measure the this compound-induced phosphorylation of Akt, a downstream effector of PI3K.
Principle: The activation of PI3K leads to the phosphorylation of Akt at Ser473. This can be detected using specific antibodies via Western blotting or ELISA.
Materials:
-
Colon cancer cell line (e.g., HCT116, SW480)
-
RPMI-1640 medium with 10% FBS
-
This compound
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibodies: anti-phospho-Akt (Ser473) and anti-total-Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Culture colon cancer cells to 70-80% confluency. Treat the cells with different concentrations of this compound for various time points.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-Akt and total-Akt overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities and calculate the ratio of phospho-Akt to total-Akt to determine the extent of PI3K pathway activation.
Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of this compound on the proliferation of cancer cells.
Objective: To determine the dose-dependent effect of this compound on the viability and proliferation of colon cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.
Materials:
-
Colon cancer cell lines (e.g., HCT116, CT26)
-
Appropriate cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours until a purple precipitate is visible.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined from the dose-response curve.
Caption: Overview of key experimental workflows.
Applications in Drug Development
This compound's unique mechanism of action presents several opportunities for therapeutic intervention.
-
Regenerative Medicine: By promoting the proliferation of undifferentiated cells and preserving stemness, this compound could be explored for applications in tissue regeneration and repair.[1][2]
-
Oncology: The role of the Wnt pathway in cancer is complex. While this compound promotes proliferation in some contexts, its ability to modulate a specific branch of the Wnt pathway could be leveraged for therapeutic benefit in certain cancers, potentially in combination with other agents.[2] Further research is needed to elucidate its precise effects in different tumor types.
-
Neurological Disorders: The Wnt signaling pathway is crucial for neuronal development and function. The ability of this compound to activate this pathway suggests its potential for investigation in neurodegenerative diseases.[8]
-
Retinal Diseases: FZD4 is known to be involved in retinal vascularization. Agonists of FZD4 are being investigated for the treatment of retinal diseases characterized by vascular defects.[8][9]
Conclusion
This compound is a valuable research tool for dissecting the complexities of the Wnt signaling pathway. Its unique mode of action as an allosteric agonist of FZD4 that biases signaling towards the PI3K pathway offers a novel approach to modulating this critical cellular cascade. The experimental protocols outlined in this guide provide a framework for researchers to investigate the biological activities of this compound and explore its therapeutic potential in a variety of disease models. As with any drug development candidate, further in-depth preclinical and clinical studies are necessary to fully characterize its efficacy and safety profile.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. A Negative Allosteric Modulator of WNT Receptor Frizzled 4 Switches into an Allosteric Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Fzd4 agonist | Probechem Biochemicals [probechem.com]
- 5. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]
- 6. Quantitative Live-cell Reporter Assay for Noncanonical Wnt Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A High-Throughput Screen for Wnt/β-catenin Signaling Pathway Modulators in Human iPSC-derived Neural Progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are FZD4 agonists and how do they work? [synapse.patsnap.com]
- 9. SZN-413, a FZD4 Agonist, as a Potential Novel Therapeutic for the Treatment of Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Pharmacology of FzM1.8
This technical guide provides a comprehensive overview of the pharmacology of FzM1.8, a novel small molecule modulator of the Frizzled-4 (FZD4) receptor. The information is tailored for researchers, scientists, and drug development professionals, with a focus on its mechanism of action, quantitative pharmacological data, and the experimental methodologies used for its characterization.
Executive Summary
This compound is a synthetic small molecule that functions as an allosteric agonist of the Frizzled-4 (FZD4) receptor, a class F G-protein coupled receptor (GPCR) central to Wnt signaling pathways.[1][2][3] Notably, this compound is derived from FzM1, a negative allosteric modulator of FZD4, through a structural modification that replaces a thiophene moiety with a carboxylic group, thereby inverting its pharmacological activity.[1] this compound activates FZD4 signaling independently of endogenous Wnt ligands, promoting the recruitment of heterotrimeric G proteins and preferentially activating a non-canonical signaling pathway involving phosphoinositide 3-kinase (PI3K).[1] This biased agonism has been shown to maintain stemness and enhance the proliferation of undifferentiated colon cancer cells.[1]
Quantitative Pharmacological Data
The key quantitative parameters defining the pharmacological profile of this compound are summarized in the table below.
| Parameter | Value | Description | Receptor | Species |
| pEC50 | 6.4 | The negative logarithm of the molar concentration of an agonist that produces 50% of the maximum possible response. | FZD4 | Human |
| Molecular Weight | 322.32 g/mol | The mass of one mole of the substance. | N/A | N/A |
| CAS Number | 2204290-85-5 | A unique numerical identifier assigned by the Chemical Abstracts Service. | N/A | N/A |
Mechanism of Action and Signaling Pathway
This compound exerts its effects by binding to an allosteric site on the FZD4 receptor, a site distinct from the orthosteric binding pocket for Wnt ligands. This binding event induces a conformational change in the receptor that facilitates the recruitment and activation of intracellular heterotrimeric G proteins. This action initiates a signaling cascade that is biased towards the PI3K pathway, a non-canonical branch of Wnt signaling. The activation of the FZD4/PI3K axis by this compound ultimately leads to cellular responses such as the preservation of stem cell characteristics and the promotion of cell proliferation.[1]
References
Methodological & Application
Application Notes and Protocols for FzM1.8 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
FzM1.8 is a small molecule that acts as an allosteric agonist for the Frizzled-4 (FZD4) receptor.[1][2][3] It is derived from FzM1, a negative allosteric modulator of the same receptor.[1][4] this compound is notable for its ability to potentiate the WNT/β-catenin signaling pathway in the absence of a WNT ligand.[2][5] It achieves this by biasing FZD4 signaling towards a non-canonical pathway involving PI3K.[1][5] In the context of cancer cell biology, particularly in colon cancer cells, this compound has been observed to preserve stemness and promote the proliferation of undifferentiated cells.[1][5]
Important Note for Cancer Research: While the Frizzled receptor family and the WNT pathway are significant targets in cancer therapy, it is crucial to note that this compound, as an agonist that promotes proliferation and stemness in certain cancer cells, may not be a suitable candidate for cancer treatment. Its utility in cancer research may lie in studying the mechanisms of WNT pathway activation and its role in cancer progression. Its parent compound, FzM1, which inhibits the WNT/β-catenin pathway, is more aligned with a therapeutic strategy for cancers with aberrant WNT signaling.[4][6]
Data Presentation
The following table summarizes the key quantitative data for this compound and its parent compound, FzM1.
| Compound | Target | Mechanism of Action | Potency (pEC50/logEC50inh) | Molecular Weight ( g/mol ) |
| This compound | FZD4 | Allosteric Agonist | pEC50 = 6.4[2][3] | 322.32[2] |
| FzM1 | FZD4 | Negative Allosteric Modulator | logEC50inh = -6.2[4][6] | Not specified |
Signaling Pathway
The following diagram illustrates the proposed signaling pathway of this compound.
Caption: this compound binds to the FZD4 receptor, leading to the activation of a non-canonical WNT signaling pathway involving PI3K, which in turn promotes cell proliferation and stemness.
Experimental Protocols
The following are detailed protocols for key experiments to assess the cellular effects of this compound.
Cell Culture and this compound Treatment
This protocol outlines the general procedure for culturing cells and treating them with this compound.
Materials:
-
Appropriate cancer cell line (e.g., colon cancer cell lines)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (Tocris Bioscience or other suppliers)
-
DMSO (for stock solution)
-
Phosphate-buffered saline (PBS)
-
Cell culture flasks or plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells at the desired density in the appropriate culture vessel. Allow cells to adhere and reach exponential growth phase (typically 24 hours).
-
This compound Stock Solution: Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. Store at -20°C.
-
Treatment: Dilute the this compound stock solution in a complete culture medium to the desired final concentrations. Remove the old medium from the cells and add the medium containing this compound. A vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) should always be included.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
Caption: A general workflow for treating cultured cells with this compound before downstream analysis.
Cell Viability Assay (MTT or CCK-8)
This assay measures cell proliferation and viability.
Materials:
-
96-well plates
-
Treated cells
-
MTT solution (5 mg/mL in PBS) or CCK-8 solution
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol) for MTT
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and treat with this compound as described above.
-
After the incubation period, add 10-20 µL of MTT solution or 10 µL of CCK-8 solution to each well.
-
Incubate for 1-4 hours at 37°C.
-
For MTT assay, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Treated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound.
-
Harvest cells (including floating cells in the medium) and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blotting
This technique is used to detect changes in protein levels, such as those involved in the PI3K pathway or markers of proliferation and stemness.
Materials:
-
6-well or 10 cm plates
-
Treated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-β-catenin, anti-cyclin D1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Caption: The sequential steps involved in performing a Western blot analysis.
Conclusion
This compound is a valuable research tool for investigating the activation of the FZD4 receptor and the non-canonical WNT/PI3K signaling pathway. The provided protocols offer a framework for studying its effects on cell proliferation, survival, and protein expression in a cell culture setting. Researchers should carefully consider the agonistic nature of this compound, particularly in the context of cancer studies, where pathway activation can lead to pro-tumorigenic effects.
References
- 1. A Negative Allosteric Modulator of WNT Receptor Frizzled 4 Switches into an Allosteric Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | β-catenin | Tocris Bioscience [tocris.com]
- 3. Frizzled (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. FzM1 | Wnt/beta-catenin | TargetMol [targetmol.com]
Application Notes and Protocols for FzM1.8 in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
FzM1.8 is a small molecule that acts as a selective allosteric agonist of the Frizzled-4 (FZD4) receptor.[1] It is derived from FzM1, a negative allosteric modulator of the same receptor.[1][2] In the context of cancer research, this compound serves as a valuable tool to investigate the downstream effects of FZD4 activation. Contrary to functioning as an inhibitor, this compound activates a non-canonical Wnt signaling pathway that involves Phosphatidylinositol 3-kinase (PI3K).[1] In colon cancer cell models, this activation has been demonstrated to preserve cancer stem cell characteristics and promote the proliferation of undifferentiated cells.[1]
These application notes provide an overview of the mechanism of action of this compound, protocols for its use in cell-based assays, and a summary of its observed effects in cancer research, primarily focusing on colon cancer.
Mechanism of Action
This compound functions as an allosteric agonist of the FZD4 receptor.[1] Unlike orthosteric agonists that bind to the same site as the endogenous ligand (Wnt proteins), this compound binds to a different site on the receptor. This binding event induces a conformational change in FZD4, leading to the recruitment of heterotrimeric G proteins and the subsequent activation of the PI3K signaling pathway.[1] This mode of action bypasses the need for Wnt ligand binding and biases the signaling towards a non-canonical route.[1]
The signaling pathway initiated by this compound can be visualized as follows:
Caption: this compound signaling pathway.
Quantitative Data Summary
The following table summarizes the quantitative data regarding the activity of this compound in colon cancer cell lines.
| Cell Line | Assay | Parameter | Value | Reference |
| DLD-1 (colon cancer) | Cell Proliferation | EC50 | 0.8 µM | [1] |
| DLD-1 (colon cancer) | Spheroid Formation | Increase in spheroid number | ~2-fold at 1 µM | [1] |
Experimental Protocols
Cell Culture and Treatment
A typical experimental workflow for studying the effects of this compound on cancer cells is outlined below.
Caption: General experimental workflow.
1. Cell Lines and Culture Conditions:
-
Cell Lines: DLD-1 and other colon cancer cell lines expressing FZD4 are suitable models.
-
Media: Use appropriate culture media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. Preparation of this compound Stock Solution:
-
Dissolve this compound powder in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).
-
Store the stock solution at -20°C or -80°C.
-
Further dilute the stock solution in culture medium to the desired final concentrations for experiments. Ensure the final DMSO concentration in the culture medium is consistent across all conditions and does not exceed a level toxic to the cells (typically <0.1%).
3. Cell Treatment:
-
Seed cells in appropriate culture vessels (e.g., 96-well plates for proliferation assays, 6-well plates for protein analysis).
-
Allow cells to adhere and grow for 24 hours.
-
Replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control (DMSO).
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with downstream analysis.
Cell Proliferation Assay (MTT Assay)
Objective: To determine the effect of this compound on the proliferation of cancer cells.
Materials:
-
Cancer cells (e.g., DLD-1)
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Protocol:
-
Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Treat the cells with increasing concentrations of this compound (e.g., 0.1 to 10 µM) and a vehicle control for the desired time (e.g., 48 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis
Objective: To assess the activation of downstream signaling pathways (e.g., PI3K/Akt) upon this compound treatment.
Materials:
-
Cancer cells
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-β-catenin, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Protocol:
-
Seed 5 x 10^5 cells per well in 6-well plates and incubate for 24 hours.
-
Treat cells with this compound (e.g., 1 µM) or vehicle control for the desired time (e.g., 24 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescence detection system.
Spheroid Formation Assay
Objective: To evaluate the effect of this compound on the self-renewal capacity and stemness of cancer cells.
Materials:
-
Cancer cells
-
Ultra-low attachment plates or hanging drop plates
-
Serum-free medium supplemented with growth factors (e.g., EGF, bFGF)
-
This compound
Protocol:
-
Dissociate cells into a single-cell suspension.
-
Resuspend the cells in serum-free medium containing this compound (e.g., 1 µM) or vehicle control.
-
Plate the cells at a low density (e.g., 1,000 cells/well) in ultra-low attachment 96-well plates.
-
Incubate for 7-14 days to allow spheroid formation.
-
Count the number of spheroids with a diameter greater than a certain threshold (e.g., 50 µm) under a microscope.
-
Image and quantify the size and number of spheroids.
Applications in Cancer Research
-
Investigating FZD4 Signaling: this compound can be used as a specific agonist to probe the function of the FZD4 receptor in various cancer types.
-
Studying Non-Canonical Wnt Pathways: It is a useful tool for dissecting the roles of non-canonical Wnt signaling, particularly the PI3K pathway, in cancer progression.
-
Cancer Stem Cell Research: The ability of this compound to promote stemness in colon cancer cells makes it a relevant compound for studying the mechanisms that maintain cancer stem cell populations.
Limitations and Considerations
-
Agonistic Activity: It is crucial to remember that this compound is an agonist and not an inhibitor. Its use in cancer research is for probing signaling pathways, not for therapeutic inhibition.
-
Context-Specific Effects: The pro-proliferative and stemness-promoting effects of this compound have been demonstrated in colon cancer cell lines. Its effects in other cancer types may vary and require empirical determination.
-
Limited In Vivo Data: Currently, there is a lack of published in vivo data on the effects of this compound in animal models of cancer.
References
Application Notes and Protocols for FzM1.8 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of FzM1.8, a small molecule allosteric agonist of the Frizzled-4 (FZD4) receptor, in various in vitro assays. This compound has been shown to activate a non-canonical Wnt/PI3K signaling pathway, promoting the proliferation of undifferentiated colon cancer cells and preserving their stemness.
Data Presentation: this compound Dosage and Concentration
The following table summarizes the effective concentrations of this compound used in key in vitro experiments.
| Cell Line | Assay Type | This compound Concentration Range | Effective Concentration | Incubation Time | Reference |
| HEK293 | TCF/LEF Reporter Assay | 0.01 - 10 µM | pEC50 = 6.4 (~0.4 µM) | 16 hours | [1] |
| Colon Cancer Stem Cells | Cell Viability (Sphere Formation) | 1 - 10 µM | 10 µM | 7 days | [1] |
| Colon Cancer Stem Cells | Western Blot (PI3K Pathway) | 10 µM | 10 µM | 24 hours | [1] |
| Caco-2 | P-gp Expression (Western Blot) | 2 µM | 2 µM | 48 hours | [2] |
Experimental Protocols
TCF/LEF Luciferase Reporter Assay in HEK293 Cells
This protocol is designed to measure the activation of the Wnt/β-catenin signaling pathway by this compound using a TCF/LEF-responsive luciferase reporter system in HEK293 cells.
Materials:
-
HEK293 cells stably expressing a TCF/LEF-luciferase reporter construct
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293 TCF/LEF reporter cells in a 96-well plate at a density of 3.5 x 10⁴ cells per well in 80 µL of complete DMEM. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare serial dilutions of this compound in assay medium (DMEM with 0.5% FBS). A typical concentration range to test would be from 0.01 µM to 10 µM.
-
Cell Treatment: Add 20 µL of the diluted this compound solutions to the respective wells. For the negative control, add 20 µL of vehicle (e.g., 0.1% DMSO in assay medium).
-
Incubation: Incubate the plate for 16 hours at 37°C in a 5% CO₂ incubator.
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 100 µL of the luciferase reagent to each well.
-
Mix by orbital shaking for 5-10 minutes to ensure complete cell lysis.
-
-
Data Acquisition: Measure the luminescence using a plate luminometer.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the pEC50.
Colon Cancer Stem Cell Viability Assay (Spheroid Formation)
This protocol assesses the effect of this compound on the viability and self-renewal capacity of colon cancer stem cells by measuring spheroid formation.
Materials:
-
Colon cancer stem cells (e.g., isolated from patient-derived xenografts or established cell lines)
-
Cancer Stem Cell (CSC) medium (e.g., DMEM/F12 supplemented with B27, EGF, bFGF)
-
This compound stock solution (10 mM in DMSO)
-
Ultra-low attachment 96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo® 3D)
-
Microplate reader
Procedure:
-
Cell Seeding: Dissociate colon cancer spheroids into single cells. Seed 1,000 cells per well in an ultra-low attachment 96-well plate with 100 µL of CSC medium.
-
Compound Addition: Add this compound to the wells at the desired final concentration (e.g., 10 µM). Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 7 days at 37°C in a 5% CO₂ incubator to allow for spheroid formation.
-
Viability Measurement:
-
Equilibrate the plate and CellTiter-Glo® 3D reagent to room temperature.
-
Add 100 µL of the reagent to each well.
-
Mix on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a microplate reader.
-
Data Analysis: Compare the luminescence signal of the this compound-treated wells to the vehicle control to determine the effect on cell viability.
Western Blot for PI3K Pathway Activation
This protocol details the detection of key phosphorylated proteins in the PI3K signaling pathway following this compound treatment in colon cancer stem cells.
Materials:
-
Colon cancer stem cells
-
CSC medium
-
This compound stock solution (10 mM in DMSO)
-
6-well tissue culture plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total AKT, anti-phospho-p85, anti-total p85, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate colon cancer stem cells in 6-well plates and grow to 70-80% confluency. Treat the cells with 10 µM this compound or vehicle control for 24 hours.
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: this compound signaling pathway.
Caption: TCF/LEF Luciferase Assay Workflow.
Caption: Western Blot Workflow.
References
Application Notes and Protocols: Preparation of FzM1.8 Stock Solution with DMSO
For Researchers, Scientists, and Drug Development Professionals
Abstract
FzM1.8 is a small molecule that functions as an allosteric agonist of the Frizzled-4 (FZD4) receptor, a key component of the Wnt signaling pathway.[1][2] It activates the canonical Wnt/β-catenin pathway and can bias signaling towards a non-canonical route involving PI3K.[1][3] Proper preparation of this compound stock solutions is critical for accurate and reproducible experimental results. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions using Dimethyl Sulfoxide (DMSO) as the solvent.
Compound Information
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₄N₂O₄ | [2] |
| Molecular Weight | 322.32 g/mol | |
| CAS Number | 2204290-85-5 | [2] |
| Appearance | Solid, Off-white to light yellow powder | [2] |
| Purity | ≥98% (HPLC) |
Solubility and Storage
| Parameter | Recommendation | Reference |
| Solvent | DMSO | [2] |
| Solubility in DMSO | ≥ 32.23 mg/mL (100 mM) | |
| 83.33 mg/mL (258.54 mM) - requires sonication | [2] | |
| Powder Storage | -20°C for up to 3 years | [2] |
| 4°C for up to 2 years | [2] | |
| Stock Solution Storage | -80°C for up to 2 years | [2] |
| -20°C for up to 1 year | [2] |
Note: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[2] Hygroscopic DMSO can affect solubility; therefore, using newly opened DMSO is advised.[2]
Mechanism of Action: this compound Signaling Pathway
This compound acts as an allosteric agonist of the Frizzled-4 (FZD4) receptor.[1] In the absence of a Wnt ligand, this compound binds to FZD4, promoting the recruitment of heterotrimeric G proteins.[1][3] This interaction stabilizes FZD4 and stimulates the release of Gβγ subunits, which in turn activate Phosphoinositide 3-kinase (PI3K).[2] This leads to the potentiation of the β-catenin pathway, promoting TCF/LEF transcriptional activity.[2] This signaling cascade has been shown to preserve stemness and promote the proliferation of undifferentiated cells.[1]
Caption: this compound signaling pathway.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (MW: 322.32 g/mol )
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile microcentrifuge tubes or cryovials
-
Analytical balance
-
Vortex mixer
-
Pipettors and sterile filter tips
-
Optional: Water bath sonicator
Workflow for this compound Stock Solution Preparation:
Caption: Workflow for preparing this compound stock solution.
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.010 mol/L x 0.001 L x 322.32 g/mol
-
Mass (g) = 0.0032232 g = 3.22 mg
-
-
For other volumes and concentrations, use the following table:
-
| Desired Concentration | Mass for 1 mg | Mass for 5 mg | Mass for 10 mg |
| 1 mM | 3.1026 mL | 15.5130 mL | 31.0260 mL |
| 5 mM | 0.6205 mL | 3.1026 mL | 6.2052 mL |
| 10 mM | 0.3103 mL | 1.5513 mL | 3.1026 mL |
| 50 mM | 0.0621 mL | 0.3103 mL | 0.6205 mL |
-
Weighing this compound:
-
Tare a sterile microcentrifuge tube on an analytical balance.
-
Carefully weigh the calculated amount of this compound powder into the tube.
-
-
Adding DMSO:
-
Add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder.
-
-
Dissolution:
-
Vortex the tube vigorously for 1-2 minutes to dissolve the powder.
-
If the solution is not clear, sonicate in a water bath for 5-10 minutes, or until the solution is clear.[2]
-
-
Aliquoting and Labeling:
-
Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use sterile cryovials or microcentrifuge tubes. This will prevent degradation from multiple freeze-thaw cycles.
-
Clearly label each aliquot with the compound name (this compound), concentration (10 mM), solvent (DMSO), and date of preparation.
-
-
Storage:
-
Store the aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).[2]
-
Quality Control
-
Visually inspect the stock solution for any precipitation before use. If precipitate is observed, warm the solution to room temperature and vortex or sonicate until it is fully dissolved.
-
For sensitive applications, it is advisable to confirm the concentration of the stock solution using a suitable analytical method such as UV-Vis spectroscopy or HPLC.
Safety Precautions
-
Handle this compound and DMSO in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO for detailed safety information.
References
Application Notes and Protocols for FzM1.8 in Wnt Pathway Activation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
FzM1.8 is a small molecule that functions as an allosteric agonist of the Frizzled-4 (FZD4) receptor, a key component of the Wnt signaling pathway.[1] Unlike conventional agonists, this compound potentiates the β-catenin pathway even in the absence of a natural Wnt ligand. Its unique mechanism involves biasing the FZD4 signaling towards a non-canonical route that engages the PI3K/Akt pathway.[1] Furthermore, this compound has been shown to preserve stemness and promote the proliferation of undifferentiated colon cancer cells, highlighting its potential as a tool for studying cancer stem cell biology.[1][2]
These application notes provide detailed protocols for utilizing this compound to activate the Wnt signaling pathway in various in vitro assays, including luciferase reporter assays and Western blotting for key pathway components.
Data Presentation
The following table summarizes the quantitative data available for this compound's activity in Wnt pathway activation.
| Parameter | Value | Cell Line/System | Assay Type | Reference |
| pEC50 | 6.4 | Not specified | Not specified |
Further quantitative data from dose-response experiments are necessary to expand this table.
Visualization of Key Processes
Wnt Signaling Pathway Activated by this compound
Caption: this compound allosterically activates FZD4, initiating a non-canonical Wnt signaling cascade through PI3K/Akt, which in turn inhibits the β-catenin destruction complex.
Experimental Workflow: Luciferase Reporter Assay
Caption: A typical workflow for assessing this compound-mediated Wnt pathway activation using a dual-luciferase reporter assay.
Experimental Protocols
TCF/LEF Luciferase Reporter Assay
This assay quantitatively measures the activation of the canonical Wnt/β-catenin signaling pathway by this compound.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)
-
Renilla luciferase control plasmid (for normalization)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
This compound (Tocris Bioscience or equivalent)
-
DMSO (vehicle control)
-
96-well white, clear-bottom tissue culture plates
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Cell Seeding:
-
One day prior to transfection, seed HEK293T cells into a 96-well plate at a density of 2 x 104 cells per well in 100 µL of complete DMEM.
-
Incubate overnight at 37°C in a humidified incubator with 5% CO2.
-
-
Transfection:
-
Prepare the transfection mix according to the manufacturer's protocol. For each well, co-transfect cells with 100 ng of TCF/LEF reporter plasmid and 10 ng of Renilla control plasmid.
-
Incubate for 18-24 hours.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute this compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM). Include a vehicle-only control (DMSO).
-
Replace the transfection medium with 100 µL of the this compound-containing medium or vehicle control.
-
Incubate for an additional 24-48 hours.
-
-
Luciferase Assay:
-
Lyse the cells using the lysis buffer provided with the dual-luciferase assay kit.
-
Measure the Firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency and cell number.
-
Calculate the fold change in reporter activity by dividing the normalized luciferase activity of this compound-treated wells by the normalized activity of the vehicle control wells.
-
Plot the dose-response curve and determine the EC50 value.
-
Western Blot for β-catenin Accumulation and PI3K/Akt Pathway Activation
This protocol allows for the qualitative and semi-quantitative assessment of key protein level and phosphorylation changes indicative of Wnt pathway activation by this compound.
Materials:
-
HEK293 or other suitable cells expressing FZD4
-
6-well tissue culture plates
-
This compound
-
DMSO
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Anti-β-catenin
-
Anti-phospho-Akt (Ser473)
-
Anti-Akt (total)
-
Anti-GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
ECL detection reagents and imaging system
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound or vehicle (DMSO) for a specified time course (e.g., 1, 6, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Perform densitometric analysis of the protein bands using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the target protein band to the corresponding loading control band.
-
For phosphorylated proteins, calculate the ratio of the phosphorylated protein to the total protein.
-
Compare the relative protein levels or phosphorylation status between this compound-treated and vehicle-treated samples.
-
Colon Cancer Stem Cell Spheroid Formation Assay
This assay assesses the effect of this compound on the self-renewal capacity and stemness of colon cancer cells.
Materials:
-
Colon cancer cell line (e.g., HCT116, DLD-1)
-
Serum-free sphere-forming medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)
-
Ultra-low attachment plates or flasks
-
This compound
-
DMSO
-
Accutase or TrypLE for cell dissociation
-
Microscope for imaging
Protocol:
-
Cell Dissociation and Seeding:
-
Grow colon cancer cells to sub-confluency in standard culture conditions.
-
Harvest the cells and dissociate them into a single-cell suspension using Accutase or TrypLE.
-
Count the viable cells and seed them at a low density (e.g., 1,000 cells/mL) in ultra-low attachment plates with sphere-forming medium.
-
-
This compound Treatment:
-
Add this compound at the desired concentration or vehicle (DMSO) to the cell suspension at the time of seeding.
-
Replenish the medium with fresh this compound or vehicle every 2-3 days.
-
-
Spheroid Formation and Analysis:
-
Culture the cells for 7-14 days, allowing for the formation of spheroids (colonospheres).
-
Monitor and image the spheroids regularly using a microscope.
-
At the end of the experiment, count the number of spheroids and measure their diameter.
-
-
Serial Passaging (Optional, for self-renewal):
-
Collect the primary spheroids, dissociate them into single cells, and re-plate them under the same conditions to assess secondary spheroid formation efficiency.
-
-
Data Analysis:
-
Calculate the sphere formation efficiency (SFE) as (number of spheres formed / number of cells seeded) x 100%.
-
Compare the SFE and spheroid size between this compound-treated and vehicle-treated groups. An increase in SFE and size suggests an enhancement of stemness.
-
Troubleshooting
-
Low Luciferase Signal:
-
Optimize transfection efficiency.
-
Increase cell seeding density.
-
Ensure the reporter plasmid is functional.
-
Check the activity of the luciferase assay reagents.
-
-
High Background in Western Blots:
-
Optimize antibody concentrations.
-
Increase the duration and number of washes.
-
Use a different blocking agent (e.g., BSA for phospho-antibodies).
-
-
Poor Spheroid Formation:
-
Ensure the use of ultra-low attachment plates.
-
Optimize the composition of the sphere-forming medium.
-
Ensure a single-cell suspension at the time of seeding.
-
Conclusion
This compound is a valuable pharmacological tool for activating the Wnt signaling pathway through a unique allosteric mechanism involving FZD4 and the PI3K/Akt cascade. The protocols outlined in these application notes provide a framework for researchers to investigate the multifaceted roles of Wnt signaling in various biological processes, including cell fate determination, proliferation, and cancer stem cell biology. Further characterization of this compound's dose-response and its effects in a wider range of cell types will continue to elucidate its potential in both basic research and drug discovery.
References
Application Notes and Protocols for Measuring FzM1.8 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
FzM1.8 is a novel small molecule allosteric agonist of the Frizzled-4 (FZD4) receptor, a key component of the Wnt signaling pathway. Unlike canonical Wnt ligands, this compound uniquely biases FZD4 signaling towards a non-canonical pathway involving Phosphoinositide 3-kinase (PI3K).[1] This distinct mechanism of action has significant implications for research in areas such as cancer biology, particularly in colon cancer, where it has been shown to preserve stemness and promote the proliferation of undifferentiated cells.[1]
These application notes provide detailed protocols for a suite of assays to quantitatively measure the efficacy of this compound. The methodologies cover the assessment of its impact on core Wnt/β-catenin signaling, its unique activation of the PI3K pathway, and its functional effects on cancer cell proliferation and stem-like characteristics.
Data Presentation
The following tables summarize key quantitative parameters for assessing the efficacy of this compound.
Table 1: In Vitro Efficacy of this compound
| Assay Type | Cell Line | Parameter | Value | Reference |
| FZD4 Activation | HEK293 | pEC50 | 6.4 | [2] |
| β-catenin Accumulation | Colon Cancer Cell Lines | Fold Change vs. Vehicle | Assay Dependent | [1] |
| PI3K Pathway Activation (p-Akt) | Colon Cancer Cell Lines | Fold Change vs. Vehicle | Assay Dependent | [1] |
| TCF/LEF Reporter Activity | HEK293T-FZD4 | Fold Induction | Assay Dependent | [1] |
| Cell Proliferation | Colon Cancer Cell Lines | % Inhibition/Stimulation | Assay Dependent | [1] |
| Sphere Formation Efficiency | Colon Cancer Stem Cells | % Sphere Formation | Assay Dependent | [1] |
Table 2: In Vivo Efficacy of this compound in a Colon Cancer Xenograft Model
| Animal Model | Treatment Regimen | Endpoint | Result | Reference |
| Nude mice with colon cancer cell line xenografts | Dose and schedule dependent | Tumor Volume (mm³) | To be determined | N/A |
| Tumor Weight (g) | To be determined | N/A | ||
| % Tumor Growth Inhibition | To be determined | N/A | ||
| Biomarker Analysis (e.g., p-Akt, β-catenin) | To be determined | N/A |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
Caption: this compound allosterically activates FZD4, leading to non-canonical PI3K/Akt signaling and β-catenin stabilization, promoting stemness and proliferation.
General Experimental Workflow for this compound Efficacy Testing
Caption: Workflow for assessing this compound efficacy, from in vitro biochemical and functional assays to in vivo tumor models.
Experimental Protocols
TCF/LEF Reporter Assay (TOPFlash Assay)
This assay measures the transcriptional activity of the canonical Wnt/β-catenin pathway.
Materials:
-
HEK293T cells
-
FZD4 expression vector
-
M50 Super 8x TOPFlash TCF/LEF reporter plasmid
-
pRL-TK Renilla luciferase control plasmid
-
Lipofectamine 2000 or similar transfection reagent
-
Dual-Luciferase Reporter Assay System
-
This compound
-
96-well white, clear-bottom tissue culture plates
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the FZD4 expression vector, TOPFlash plasmid, and Renilla plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
This compound Treatment: 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction of reporter activity for this compound-treated cells relative to the vehicle-treated control.
β-catenin Accumulation Assay (Western Blot)
This protocol details the detection of stabilized β-catenin, a hallmark of Wnt pathway activation.
Materials:
-
Colon cancer cell lines (e.g., HCT116, SW480)
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-β-catenin, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
Protocol:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat with this compound at the desired concentrations for a specified time (e.g., 6-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with primary anti-β-catenin antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the β-catenin signal to the loading control (GAPDH). Calculate the fold change in β-catenin levels relative to the vehicle control.
PI3K Pathway Activation Assay (Western Blot for p-Akt)
This assay measures the phosphorylation of Akt, a key downstream effector of PI3K, to assess the activation of the non-canonical pathway induced by this compound.
Materials:
-
Same as for the β-catenin Western Blot, with the following exceptions:
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, anti-GAPDH
Protocol:
-
Follow the same procedure as the β-catenin Western Blot (steps 1-4).
-
Immunoblotting:
-
Block the membrane and incubate with the primary anti-phospho-Akt antibody.
-
After detection, the membrane can be stripped and re-probed for total Akt and GAPDH to ensure equal protein loading and to determine the ratio of phosphorylated to total Akt.
-
-
Analysis: Quantify the band intensities. Calculate the ratio of p-Akt to total Akt and then determine the fold change in this ratio for this compound-treated cells compared to the vehicle control.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay is a quantitative method to assess cell viability and proliferation.
Materials:
-
Colon cancer cell lines
-
This compound
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Treatment: Treat the cells with a range of this compound concentrations.
-
Incubation: Incubate for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Colon Cancer Stem Cell Sphere Formation Assay
This assay assesses the self-renewal capacity of cancer stem-like cells, a process influenced by this compound.
Materials:
-
Colon cancer cell lines known to form spheres (e.g., HCT116)
-
Ultra-low attachment plates or flasks
-
Serum-free sphere-forming medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)
-
This compound
Protocol:
-
Cell Dissociation: Prepare a single-cell suspension from a confluent culture.
-
Seeding: Plate the cells at a low density (e.g., 500-1000 cells/mL) in ultra-low attachment plates with sphere-forming medium.
-
Treatment: Add this compound at the desired concentrations to the medium.
-
Incubation: Culture the cells for 7-14 days, replenishing the medium and this compound every 2-3 days.
-
Quantification: Count the number of spheres (typically >50 µm in diameter) formed in each well using a microscope.
-
Analysis: Calculate the sphere formation efficiency (%) as: (Number of spheres formed / Number of cells seeded) x 100. Compare the efficiency in this compound-treated wells to the vehicle control.
In Vivo Xenograft Model for Efficacy Evaluation
This protocol outlines a general procedure for assessing the in vivo efficacy of this compound in a colon cancer xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Colon cancer cell line
-
This compound formulated for in vivo administration
-
Calipers for tumor measurement
Protocol:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of colon cancer cells into the flank of each mouse.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound or vehicle control to the respective groups according to the planned dosing schedule and route (e.g., intraperitoneal, oral).
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Endpoint: Continue the treatment for a predetermined period or until the tumors in the control group reach a specified size. At the endpoint, euthanize the mice and excise the tumors.
-
Analysis:
-
Compare the average tumor volume and weight between the treatment and control groups.
-
Calculate the percentage of tumor growth inhibition.
-
Excised tumors can be used for biomarker analysis (e.g., Western blot for p-Akt and β-catenin, immunohistochemistry).
-
References
Application Note & Protocol: Utilizing FzM1.8 to Elucidate Frizzled-4 (FZD4) Receptor Function
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Frizzled-4 (FZD4) receptor, a member of the Frizzled family of 7-transmembrane proteins, is a critical component of the Wnt signaling pathway.[1] It plays a pivotal role in embryonic development, tissue homeostasis, and angiogenesis.[2] FZD4 is activated by Wnt ligands and the specialized ligand Norrin, typically engaging the canonical β-catenin signaling pathway in conjunction with co-receptors like LRP5/6.[1][3][4] Dysregulation of FZD4 signaling is implicated in various pathologies, including cancers and familial exudative vitreoretinopathy (FEVR).[1][5]
FzM1.8 is a novel small molecule tool compound that acts as an allosteric agonist of FZD4.[6][7] Uniquely, it activates the receptor in the absence of any Wnt or Norrin ligand.[5][6] this compound derives from FzM1, a negative allosteric modulator, with a chemical modification that switches its function from inhibitory to activatory.[6] This compound provides a unique opportunity to study FZD4 function with high specificity and to investigate biased signaling, as it preferentially directs the receptor towards a non-canonical pathway involving PI3K.[5][6] This document provides detailed application notes and protocols for using this compound to study FZD4 receptor function.
Mechanism of Action of this compound
This compound functions as an allosteric agonist, binding to a site on the FZD4 receptor distinct from the orthosteric site used by endogenous ligands like Wnt or Norrin. While its precise binding site is inferred from its precursor FzM1, it is thought to act on the intracellular loops of the receptor.[8][9]
The key features of its mechanism are:
-
Ligand-Independent Activation: this compound directly activates FZD4 without the need for Wnt or Norrin proteins.[6]
-
Biased Signaling: Upon binding to FZD4, this compound promotes the recruitment of heterotrimeric G proteins and preferentially activates the Phosphoinositide 3-kinase (PI3K) pathway.[5][6]
-
Downstream Effects: In specific cellular contexts, such as colon cancer cells, the this compound-induced FZD4/PI3K signaling axis has been shown to preserve cancer stem cell properties and promote the proliferation of undifferentiated cells.[5][6] This axis can also lead to the transactivation of β-catenin/TCF activity through the histone acetyltransferase CBP/p300.[7]
References
- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 2. Frizzled receptors (FZDs) in Wnt signaling: potential therapeutic targets for human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are FZD4 agonists and how do they work? [synapse.patsnap.com]
- 4. Variable reduction in Norrin signaling activity caused by novel mutations in FZD4 identified in patients with familial exudative vitreoretinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FZD4 frizzled class receptor 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. A Negative Allosteric Modulator of WNT Receptor Frizzled 4 Switches into an Allosteric Agonist [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | Fzd4 agonist | Probechem Biochemicals [probechem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Structural insight into small molecule action on Frizzleds - PMC [pmc.ncbi.nlm.nih.gov]
FzM1.8 Treatment of Organoid Cultures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
FzM1.8 is a novel small molecule that acts as an allosteric agonist of the Frizzled-4 (FZD4) receptor. Unlike canonical Wnt signaling activators, this compound uniquely biases the signaling cascade towards a non-canonical pathway involving Phosphoinositide 3-kinase (PI3K).[1] This distinct mechanism of action has been shown to preserve stemness and promote the proliferation of undifferentiated cells, particularly in the context of colon cancer.[1] Organoid culture systems, which recapitulate the complex three-dimensional architecture and cellular heterogeneity of organs, present an ideal platform to investigate the therapeutic potential and biological effects of this compound.
These application notes provide a comprehensive guide for researchers utilizing this compound in organoid cultures, with a particular focus on intestinal organoids. The following sections detail the mechanism of action of this compound, proposed experimental protocols for its application, and methods for quantifying its effects on organoid biology.
Mechanism of Action: this compound-Induced Non-Canonical Wnt Signaling
This compound functions as a positive allosteric modulator of FZD4, meaning it binds to a site on the receptor distinct from the Wnt ligand binding site to enhance its activity. This interaction promotes the recruitment of heterotrimeric G proteins and subsequently activates the PI3K signaling pathway.[1] This mode of action bypasses the β-catenin-dependent canonical Wnt pathway, which is often dysregulated in various cancers. The activation of the FZD4/PI3K axis by this compound has been demonstrated to be crucial for maintaining a stem-like state and driving the proliferation of undifferentiated colon cancer cells.[1]
Caption: this compound Signaling Pathway.
Experimental Protocols
The following protocols are proposed as a starting point for investigating the effects of this compound on organoid cultures. Optimization may be necessary depending on the specific organoid type and experimental goals.
General Organoid Culture
It is recommended to follow established protocols for the culture of the specific organoids of interest. For intestinal organoids, standard protocols using Matrigel as an extracellular matrix and a growth medium containing essential factors like EGF, Noggin, and R-spondin are suitable.
Proposed Protocol for this compound Treatment of Intestinal Organoids
Materials:
-
Established intestinal organoid culture
-
This compound (Tocris Bioscience or other reputable supplier)
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
Organoid culture medium
-
Phosphate-buffered saline (PBS)
-
Multi-well culture plates (e.g., 24-well or 96-well)
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO. Based on its reported pEC50 of 6.4, a starting stock concentration of 10 mM is recommended.[2] Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.
-
Organoid Plating: Passage and plate organoids according to standard protocols. Allow organoids to establish for 24-48 hours before initiating treatment.
-
Treatment Preparation: Dilute the this compound stock solution in pre-warmed organoid culture medium to the desired final concentrations. A suggested starting concentration range is 1 µM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration used.
-
Treatment Administration: Carefully remove the existing medium from the organoid-containing wells and replace it with the medium containing the appropriate concentration of this compound or vehicle control.
-
Incubation: Incubate the treated organoids under standard culture conditions (37°C, 5% CO2). The duration of treatment will depend on the experimental endpoint. For proliferation and morphology assays, a 48-72 hour treatment period is a reasonable starting point. For analysis of stemness markers, a longer treatment of 5-7 days may be necessary.
-
Medium Change: For longer-term experiments, replenish the treatment medium every 2-3 days.
-
Data Collection and Analysis: At the end of the treatment period, proceed with the desired downstream analyses as detailed in the "Data Presentation and Analysis" section.
Caption: this compound Organoid Treatment Workflow.
Data Presentation and Analysis
To quantitatively assess the effects of this compound on organoid cultures, a variety of assays can be employed. The results should be summarized in clearly structured tables for easy comparison between different treatment conditions.
Quantitative Data Summary
| Parameter | Assay | Vehicle Control (Mean ± SD) | This compound (1 µM) (Mean ± SD) | This compound (5 µM) (Mean ± SD) | This compound (10 µM) (Mean ± SD) |
| Organoid Size (µm²) | Brightfield Imaging Analysis | Insert Data | Insert Data | Insert Data | Insert Data |
| Budding Frequency (%) | Brightfield Imaging Analysis | Insert Data | Insert Data | Insert Data | Insert Data |
| Proliferation Rate (AU) | CellTiter-Glo® 3D Assay | Insert Data | Insert Data | Insert Data | Insert Data |
| Lgr5 Expression (Fold Change) | qRT-PCR | 1.0 | Insert Data | Insert Data | Insert Data |
| Phospho-AKT/Total AKT Ratio | Western Blot / ELISA | Insert Data | Insert Data | Insert Data | Insert Data |
Note: The table above is a template. Actual data will need to be generated through experimentation.
Key Experimental Methodologies
1. Organoid Morphology and Size Analysis:
-
Protocol:
-
Acquire brightfield images of organoids at specified time points using an inverted microscope.
-
Use image analysis software (e.g., ImageJ) to measure the cross-sectional area of individual organoids.
-
Quantify the number of buds per organoid to assess budding frequency.
-
-
Expected Outcome: Treatment with this compound is hypothesized to increase organoid size and potentially alter morphology towards a more cystic or less differentiated state, indicative of increased proliferation and stemness.
2. Proliferation Assay (CellTiter-Glo® 3D Cell Viability Assay):
-
Protocol:
-
At the end of the treatment period, equilibrate the plate to room temperature.
-
Add CellTiter-Glo® 3D Reagent to each well according to the manufacturer's instructions.
-
Mix well to lyse the organoids and release ATP.
-
Measure luminescence using a plate reader.
-
-
Expected Outcome: An increase in luminescence in this compound-treated wells compared to the vehicle control would indicate enhanced cell proliferation. A dose-response curve can be generated to determine the EC50 of this compound for proliferation.
3. Analysis of Stemness Markers by qRT-PCR:
-
Protocol:
-
Harvest organoids from Matrigel using a cell recovery solution.
-
Extract total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qRT-PCR) using primers for intestinal stem cell markers (e.g., LGR5, ASCL2, OLFM4) and a housekeeping gene for normalization (e.g., GAPDH).
-
-
Expected Outcome: Upregulation of stem cell marker gene expression in response to this compound treatment would support its role in preserving stemness.
4. Assessment of PI3K Pathway Activation (Western Blot):
-
Protocol:
-
Harvest organoids and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated AKT (p-AKT), total AKT, and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies and detect chemiluminescence.
-
Quantify band intensities to determine the p-AKT/total AKT ratio.
-
-
Expected Outcome: An increased ratio of phosphorylated AKT to total AKT in this compound-treated organoids would confirm the activation of the PI3K signaling pathway.
Conclusion
This compound presents a promising tool for modulating non-canonical Wnt signaling in organoid cultures. Its ability to promote proliferation and maintain stemness through the FZD4/PI3K axis offers exciting avenues for research in developmental biology, regenerative medicine, and oncology. The protocols and analytical methods outlined in these application notes provide a solid foundation for researchers to explore the multifaceted effects of this compound in sophisticated 3D culture models. Careful optimization and thorough analysis will be crucial to fully elucidate the potential of this novel compound.
References
Application Notes and Protocols for In Vivo Administration of FzM1.8
For Researchers, Scientists, and Drug Development Professionals
Introduction
FzM1.8 is a novel small molecule that acts as an allosteric agonist of the Frizzled-4 (FZD4) receptor.[1] Unlike canonical Wnt ligands, this compound activates a non-canonical signaling pathway through the recruitment of heterotrimeric G proteins, leading to the activation of PI3K.[1] This distinct mechanism of action has been shown to promote the proliferation of undifferentiated cells and preserve stemness in colon cancer cell lines, making this compound a molecule of significant interest for research in regenerative medicine and oncology.[1]
These application notes provide a comprehensive overview of the available data on this compound and a proposed protocol for its in vivo administration in preclinical models. It is important to note that, to date, no specific in vivo administration protocol for this compound has been published. The protocol provided herein is a best-practice recommendation based on available data for similar small molecules and general procedures for in vivo studies.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on in vitro studies.
| Parameter | Value | Reference |
| Target | Frizzled-4 (FZD4) Receptor | [1] |
| Mechanism of Action | Allosteric Agonist | [1] |
| Signaling Pathway | Non-canonical Wnt/PI3K | [1] |
| Molecular Weight | 322.32 g/mol | [2] |
| In Vitro Activity (pEC50) | 6.4 | [2] |
| Solubility | Soluble in DMSO (up to 100 mM) | [2] |
Signaling Pathway of this compound
This compound acts as an allosteric agonist at the FZD4 receptor. In the absence of a Wnt ligand, this compound binds to FZD4 and induces a conformational change that promotes the recruitment of heterotrimeric G proteins. This initiates a signaling cascade that activates Phosphoinositide 3-kinase (PI3K), leading to downstream effects on cell proliferation and stemness.
Caption: this compound signaling pathway.
Experimental Protocols
Proposed Protocol for In Vivo Administration of this compound in a Xenograft Mouse Model
This protocol is a recommendation for the in vivo administration of this compound in a subcutaneous colon cancer xenograft model in immunodeficient mice. Researchers should optimize these parameters for their specific experimental needs.
1. Materials
-
This compound (purity ≥98%)
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Human colon cancer cell line (e.g., HCT-116, SW480)
-
Immunodeficient mice (e.g., BALB/c nude or NOD/SCID)
-
Sterile PBS
-
Matrigel (optional)
-
Syringes and needles (27-30 gauge)
-
Calipers for tumor measurement
2. Animal Model and Tumor Implantation
-
Culture human colon cancer cells to 80-90% confluency.
-
Harvest cells and resuspend in sterile PBS at a concentration of 2.5 x 10^7 cells/mL. For some cell lines, mixing with Matrigel (1:1) may improve tumor take rate.
-
Inject 100 µL of the cell suspension (2.5 x 10^6 cells) subcutaneously into the flank of each mouse.
-
Monitor mice for tumor growth. Begin treatment when tumors reach a palpable size (e.g., 50-100 mm³).
3. Preparation of this compound Formulation
-
Prepare a stock solution of this compound in 100% DMSO.
-
On the day of administration, prepare the final formulation. For a target dose of 5 mg/kg in a 20g mouse (0.1 mg/mouse) and an injection volume of 100 µL, the final concentration would be 1 mg/mL.
-
To prepare the vehicle, mix 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile saline.
-
Add the required volume of the this compound DMSO stock solution to the vehicle and vortex thoroughly to ensure complete dissolution.
4. Administration of this compound
-
Administer the this compound formulation or vehicle control to the mice via intraperitoneal (i.p.) injection.
-
A proposed dosing schedule is once daily for a period of 2-4 weeks. The optimal dose and frequency should be determined in pilot studies.
-
Monitor the mice daily for any signs of toxicity, including weight loss, changes in behavior, or signs of distress.
5. Monitoring and Data Collection
-
Measure tumor volume 2-3 times per week using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Record the body weight of each mouse at the same frequency as tumor measurements.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting, qPCR).
Experimental Workflow
The following diagram outlines the key steps in the proposed in vivo experiment.
Caption: Experimental workflow for in vivo this compound administration.
Conclusion
This compound is a promising small molecule modulator of the Wnt signaling pathway with a unique mechanism of action. While published in vivo data is currently lacking, the proposed protocol provides a solid foundation for researchers to begin investigating the in vivo efficacy of this compound in preclinical models of diseases such as colon cancer. It is crucial to perform dose-response and toxicity studies to determine the optimal and safe administration parameters for this compound in any new experimental setting.
References
Troubleshooting & Optimization
FzM1.8 solubility issues and solutions
Welcome to the technical support center for FzM1.8. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges related to this compound solubility and experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule that functions as an allosteric agonist of the Frizzled-4 (FZD4) receptor.[1][2] It activates the Wnt/β-catenin signaling pathway even in the absence of a Wnt ligand.[1][2] this compound binds to FZD4, which promotes the recruitment of heterotrimeric G proteins and biases the signaling towards a non-canonical route involving PI3K.[2] This activation of the Wnt/β-catenin pathway can preserve stemness and promote the proliferation of undifferentiated cells.[2]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1] It exhibits high solubility in DMSO, with concentrations of up to 100 mM (32.23 mg/mL) being achievable.
Q3: How should I store this compound stock solutions?
A3: this compound stock solutions in DMSO should be stored at -20°C or -80°C. For long-term storage, -80°C is recommended for up to 2 years, while at -20°C, it is stable for up to 1 year.[1] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1]
Troubleshooting Guide
Issue: Precipitation of this compound upon dilution in aqueous media.
-
Possible Cause: this compound is poorly soluble in aqueous solutions. When a concentrated DMSO stock is diluted into an aqueous buffer or cell culture medium, the compound can precipitate out of solution as the solvent environment changes.
-
Solutions:
-
Optimize Dilution: Instead of a single-step dilution, perform a serial dilution. Add the this compound stock solution dropwise to the aqueous medium while vortexing or stirring to ensure rapid and thorough mixing. This prevents localized high concentrations that can lead to precipitation.
-
Use of Surfactants: For in vitro assays, consider the use of a non-ionic surfactant like Tween-80. A low concentration (e.g., 0.1%) can help maintain the solubility of hydrophobic compounds.
-
Co-solvent Formulations: For in vivo studies, a co-solvent system is often necessary. A commonly used formulation is a mixture of DMSO, PEG300, Tween-80, and saline.
-
Issue: Inconsistent experimental results with this compound.
-
Possible Cause: The hygroscopic nature of DMSO can affect the actual concentration of this compound in your stock solution. DMSO readily absorbs moisture from the atmosphere, which can lead to a decrease in the effective concentration of the dissolved compound over time and potentially cause precipitation.[3][4][5]
-
Solutions:
-
Use Anhydrous DMSO: Always use fresh, anhydrous, high-purity DMSO to prepare stock solutions.
-
Proper Storage: Store DMSO under dry conditions and tightly sealed to minimize moisture absorption.
-
Prepare Fresh Dilutions: Prepare working dilutions from your stock solution fresh for each experiment.
-
Quantitative Data
Table 1: Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference |
| DMSO | 32.23 | 100 | |
| In vivo formulation (DMSO/PEG300/Tween-80/Saline) | ≥ 2.08 | ≥ 6.45 | [1] |
| In vivo formulation (DMSO/20% SBE-β-CD in Saline) | ≥ 2.08 | ≥ 6.45 | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound powder and DMSO to reach room temperature.
-
Calculate the required volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, dissolve 3.22 mg of this compound in 1 mL of DMSO).
-
Aseptically add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C or sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of this compound for In Vivo Administration
This protocol describes the preparation of a 1 mL working solution with a final this compound concentration of ≥ 2.08 mg/mL.
-
Materials:
-
This compound stock solution in DMSO (e.g., 20.8 mg/mL)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes and pipettes
-
-
Procedure:
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the 20.8 mg/mL this compound DMSO stock solution to the PEG300. Mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 to the mixture and vortex again until the solution is clear.
-
Slowly add 450 µL of sterile saline to the mixture while vortexing to bring the final volume to 1 mL.
-
Visually inspect the final solution for any precipitation before administration. This formulation should be prepared fresh before each use.
-
Visualizations
Caption: Workflow for this compound solubilization and in vivo formulation.
Caption: this compound activation of the Wnt/β-catenin signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Negative Allosteric Modulator of WNT Receptor Frizzled 4 Switches into an Allosteric Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
FzM1.8 Technical Support Center: Optimizing Concentration for Maximum Effect
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the use of FzM1.8, a small molecule allosteric agonist of the Frizzled-4 (FZD4) receptor. This compound activates the Wnt signaling pathway, biasing it towards a non-canonical route involving PI3K, which has been shown to preserve stemness and promote the proliferation of undifferentiated cells.[1] This guide offers troubleshooting advice and frequently asked questions (FAQs) to help you optimize your experiments for maximum effect.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule that acts as an allosteric agonist of the Frizzled-4 (FZD4) receptor.[1] Unlike canonical Wnt ligands, this compound binds to a different site on the FZD4 receptor, inducing a conformational change that activates downstream signaling.[1] Specifically, it promotes the recruitment of heterotrimeric G proteins and biases the Wnt signaling pathway towards a non-canonical route that involves Phosphoinositide 3-kinase (PI3K).[1] This signaling cascade ultimately leads to the preservation of stemness and the proliferation of undifferentiated cells.[1]
Q2: What is the recommended starting concentration for this compound in cell culture experiments?
A good starting point for determining the optimal concentration of this compound is to perform a dose-response experiment. Based on its reported pEC50 of 6.4, which corresponds to an EC50 in the sub-micromolar range (approximately 0.4 µM), we recommend testing a concentration range from 10 nM to 10 µM. For initial experiments in colon cancer and HEK293 cells, concentrations in the low micromolar range have been used.
Q3: How should I prepare and store this compound?
This compound is soluble in dimethyl sulfoxide (DMSO) up to 100 mM. It is recommended to prepare a concentrated stock solution in DMSO (e.g., 10 mM) and store it at -20°C or -80°C for long-term stability. For experiments, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: How can I measure the activity of this compound in my cells?
The activity of this compound can be assessed by measuring the activation of the Wnt signaling pathway. Common methods include:
-
Wnt Reporter Assays: Use a luciferase or fluorescent reporter construct under the control of a TCF/LEF responsive element. Increased reporter activity indicates activation of the canonical Wnt pathway, which can be indirectly stimulated by the this compound-induced non-canonical signaling.[2][3]
-
Western Blotting: Analyze the protein levels of key downstream targets of the Wnt/PI3K pathway, such as phosphorylated Akt (p-Akt), or markers of stemness.
-
Cell Proliferation Assays: Measure the rate of cell proliferation using assays like MTT, WST-1, or direct cell counting.
-
Colony Formation Assays: Assess the ability of single cells to form colonies, a measure of self-renewal capacity.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound | Sub-optimal concentration: The concentration of this compound may be too low to elicit a response. | Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 50 µM). |
| Low FZD4 expression: The cell line you are using may not express sufficient levels of the FZD4 receptor. | Verify FZD4 expression in your cell line using qPCR or Western blotting. Consider using a cell line known to express FZD4, such as certain colon cancer cell lines or HEK293 cells. | |
| Incorrect compound handling: The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. | Prepare a fresh stock solution of this compound. Aliquot the stock solution to minimize freeze-thaw cycles. | |
| Assay insensitivity: The chosen readout may not be sensitive enough to detect the effects of this compound. | Use a more sensitive assay, such as a Wnt reporter assay. Ensure your assay is properly validated with a known Wnt pathway activator as a positive control. | |
| High background in Wnt reporter assay | Basal Wnt activity: Your cell line may have high endogenous Wnt signaling. | Use a reporter construct with a minimal promoter to reduce background. Serum-starve cells before treatment to reduce background signaling. |
| Reporter construct issues: The reporter plasmid may be leaky or present in too high a copy number. | Titrate the amount of reporter plasmid used for transfection. Use a control plasmid with a mutated TCF/LEF binding site (FOP-flash) to determine non-specific activation. | |
| Cell toxicity observed | High this compound concentration: The concentration of this compound may be too high, leading to off-target effects and cytotoxicity. | Perform a cytotoxicity assay (e.g., LDH assay or live/dead staining) to determine the toxic concentration range. Use concentrations well below the toxic threshold. |
| DMSO toxicity: The final concentration of DMSO in the culture medium may be too high. | Ensure the final DMSO concentration is ≤ 0.1%. Prepare intermediate dilutions of your this compound stock in culture medium to minimize the volume of DMSO added to the final culture. | |
| Inconsistent results between experiments | Variability in cell culture: Differences in cell passage number, confluency, or growth conditions can affect the cellular response. | Use cells within a consistent passage number range. Seed cells at a consistent density and ensure they are in the logarithmic growth phase at the time of treatment. |
| Inconsistent reagent preparation: Variations in the preparation of this compound dilutions or other reagents. | Prepare fresh dilutions for each experiment from a validated stock solution. Use calibrated pipettes and ensure thorough mixing. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Assay
This protocol outlines a general procedure to determine the effective concentration range of this compound for activating the Wnt signaling pathway using a TCF/LEF luciferase reporter assay.
Materials:
-
HEK293 cells (or other cell line of interest with confirmed FZD4 expression)
-
TCF/LEF luciferase reporter plasmid (e.g., M50 Super 8x TOPFlash)
-
Control reporter plasmid (e.g., M51 Super 8x FOPFlash)
-
Transfection reagent
-
This compound
-
DMSO
-
Luciferase assay reagent
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293 cells into a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the TCF/LEF reporter plasmid (or FOPFlash control) and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent according to the manufacturer's protocol.
-
This compound Treatment: 24 hours post-transfection, replace the medium with fresh medium containing serial dilutions of this compound. We recommend a concentration range of 10 nM to 10 µM. Include a vehicle control (DMSO only).
-
Incubation: Incubate the cells for 24-48 hours.
-
Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activity using a luminometer according to the manufacturer's instructions for your luciferase assay system.
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Subtract the normalized luciferase activity of the FOPFlash control from the TOPFlash samples to determine Wnt-specific activation.
-
Plot the normalized luciferase activity against the log of the this compound concentration.
-
Use a non-linear regression (sigmoidal dose-response) to determine the EC50 value.
-
Data Presentation
Table 1: this compound Technical Data
| Property | Value | Reference |
| Mechanism of Action | Allosteric agonist of FZD4, activates non-canonical Wnt/PI3K signaling | [1] |
| Molecular Weight | 322.32 g/mol | |
| pEC50 | 6.4 | |
| Solubility | Soluble in DMSO up to 100 mM | |
| Storage | Store stock solutions at -20°C or -80°C |
Table 2: Example Dose-Response Data for a Wnt Agonist (for illustrative purposes)
| Concentration (µM) | Normalized Luciferase Activity (Fold Change) |
| 0 (Vehicle) | 1.0 |
| 0.01 | 1.5 |
| 0.1 | 5.2 |
| 1 | 15.8 |
| 10 | 20.1 |
| 50 | 18.5 (potential toxicity) |
Visualizations
Caption: this compound signaling pathway.
Caption: Dose-response experimental workflow.
References
- 1. A Negative Allosteric Modulator of WNT Receptor Frizzled 4 Switches into an Allosteric Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]
FzM1.8 Experiments: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing FzM1.8 in their experiments. This compound is a small molecule allosteric agonist of the Frizzled-4 (FZD4) receptor, designed to potentiate the β-catenin signaling pathway.[1][2] This guide is intended for researchers, scientists, and drug development professionals to address common issues and ensure the successful execution of experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic small molecule that functions as an allosteric agonist of the Frizzled-4 (FZD4) receptor, a key component of the Wnt signaling pathway.[1][2] Unlike canonical Wnt ligands, this compound activates the β-catenin pathway in the absence of Wnt proteins. It achieves this by binding to an allosteric site on FZD4, which is distinct from the Wnt binding site, and biasing the receptor's signaling towards the PI3K/Akt pathway.[1] This leads to the stabilization and nuclear translocation of β-catenin, and the subsequent activation of target gene transcription.
Q2: What are the recommended solvent and storage conditions for this compound?
This compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of up to 100 mM (32.23 mg/mL). For long-term storage, it is recommended to store the compound as a solid at -20°C. Stock solutions in DMSO can be stored at -20°C for short periods, but it is advisable to prepare fresh dilutions for each experiment to avoid degradation.
Q3: What is the typical working concentration for this compound in cell culture experiments?
The effective concentration of this compound can vary depending on the cell line and the specific assay. The original study by Riccio et al. (2018) used concentrations in the range of 1-10 µM.[1] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: Is there any controversy regarding the activity of this compound or its parent compound, FzM1?
A recent study has questioned the activity of FzM1, the precursor molecule to this compound. This study suggested that FzM1 had no detectable activity in inhibiting Wnt3a-stimulated signaling. While this compound was designed as an agonist derivative of the antagonist FzM1, the inactivity of the parent compound could be a point of consideration for researchers. It is important to include appropriate controls in your experiments to validate the activity of this compound in your specific cellular context.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or weak activation of β-catenin signaling (e.g., no increase in β-catenin levels, no TOPflash reporter activity) | 1. Compound Inactivity: The specific batch of this compound may have degraded or be inactive. 2. Cell Line Unresponsive: The cell line may not express sufficient levels of FZD4 or other necessary downstream signaling components. 3. Suboptimal Concentration: The concentration of this compound used may be too low. 4. Assay Sensitivity: The assay used to detect β-catenin activation may not be sensitive enough. | 1. Verify Compound Activity: Test the compound on a well-characterized FZD4-expressing cell line known to be responsive. 2. Confirm FZD4 Expression: Check the expression of FZD4 in your cell line by Western blot or qPCR. Consider overexpressing FZD4 if levels are low. 3. Perform Dose-Response: Conduct a dose-response experiment with a wide range of this compound concentrations (e.g., 0.1 µM to 50 µM). 4. Optimize Assay: For reporter assays, ensure the reporter construct is functional. For Western blots, use validated antibodies and optimize blotting conditions. |
| High background or off-target effects | 1. Compound Precipitation: this compound may be precipitating in the culture medium. 2. DMSO Toxicity: The final concentration of DMSO in the culture medium may be too high. 3. Non-specific Binding: this compound may be interacting with other cellular targets. | 1. Ensure Solubility: Do not exceed the recommended final DMSO concentration (typically <0.5%). Visually inspect the medium for any signs of precipitation after adding the compound. 2. Include Vehicle Control: Always include a vehicle control (medium with the same final concentration of DMSO but without this compound) to account for any solvent effects. 3. Test in FZD4-knockout cells: If available, use FZD4 knockout/knockdown cells to confirm that the observed effects are FZD4-dependent. |
| Inconsistent results between experiments | 1. Compound Stability: this compound stock solution may have degraded due to repeated freeze-thaw cycles. 2. Cell Passage Number: Using cells at a high passage number can lead to phenotypic and genotypic drift. 3. Variability in Cell Seeding: Inconsistent cell numbers at the start of the experiment. | 1. Aliquot Stock Solutions: Aliquot this compound stock solutions into single-use vials to avoid multiple freeze-thaw cycles. 2. Use Low Passage Cells: Maintain a consistent and low passage number for your cell lines. 3. Ensure Uniform Seeding: Use a cell counter to ensure accurate and consistent cell seeding density. |
| Difficulty in detecting PI3K pathway activation | 1. Transient Activation: Activation of the PI3K pathway may be transient. 2. Antibody Quality: The antibodies used for detecting phosphorylated Akt or other pathway components may be of poor quality. 3. Suboptimal Lysis/Blotting Conditions: Inefficient protein extraction or transfer can lead to weak signals. | 1. Perform Time-Course Experiment: Analyze PI3K pathway activation at multiple time points after this compound treatment (e.g., 15 min, 30 min, 1h, 2h). 2. Validate Antibodies: Use phospho-specific antibodies that have been validated for your application. 3. Optimize Western Blot Protocol: Ensure complete cell lysis and efficient protein transfer. Use appropriate blocking buffers and antibody concentrations. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 322.32 g/mol |
| Formula | C₁₈H₁₄N₂O₄ |
| pEC₅₀ | 6.4 |
| Solubility in DMSO | 100 mM (32.23 mg/mL) |
| Storage | -20°C |
Experimental Protocols
Protocol 1: β-Catenin Activation Assay (Western Blot)
This protocol describes the detection of β-catenin accumulation in response to this compound treatment.
1. Cell Culture and Treatment:
-
Seed cells (e.g., HEK293T) in 6-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentration of this compound or vehicle (DMSO) for the indicated time (e.g., 6 hours).
2. Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
4. Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on an 8-10% polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against β-catenin (and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 2: PI3K Pathway Activation Assay (Western Blot)
This protocol is for detecting the phosphorylation of Akt, a key downstream effector of the PI3K pathway.
1. Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Serum-starve the cells for 4-6 hours before treatment, if necessary.
-
Treat cells with this compound or vehicle for a short duration (e.g., 15-60 minutes).
2. Cell Lysis and Protein Quantification:
-
Follow steps 2 and 3 from Protocol 1.
3. Western Blotting:
-
Follow step 4 from Protocol 1, but use primary antibodies against phospho-Akt (e.g., at Ser473 or Thr308) and total Akt.
-
The ratio of phospho-Akt to total Akt is used to determine the activation of the PI3K pathway.
Mandatory Visualization
Caption: this compound signaling pathway.
Caption: General troubleshooting workflow for this compound experiments.
References
FzM1.8 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information and guidance for the effective use of FzM1.8 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule that functions as an allosteric agonist of the Frizzled receptor FZD4.[1][2] Unlike canonical Wnt ligands, this compound activates FZD4 signaling in the absence of Wnt proteins.[1] It biases the signaling cascade towards a non-canonical pathway involving Phosphoinositide 3-kinase (PI3K).[1][2] This activation promotes the recruitment of heterotrimeric G proteins and ultimately leads to the transactivation of β-catenin/TCF activity.[1][2]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage of this compound is crucial for maintaining its activity. The following table summarizes the recommended storage conditions for both solid this compound and stock solutions.
| Form | Storage Temperature | Shelf Life |
| Solid Powder | -20°C | 12 Months |
| 4°C | 6 Months | |
| Stock Solution (in DMSO) | -80°C | 2 Years |
| -20°C | 1 Year |
Q3: How should I prepare this compound stock and working solutions?
A3: this compound is soluble in DMSO up to 100 mM. For in vitro experiments, it is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate cell culture medium. For in vivo studies, specific formulation protocols are available that may involve co-solvents like PEG300, Tween-80, or corn oil.[3]
Q4: What is the stability of this compound in working solutions under experimental conditions?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low activity observed in a cell-based assay. | Compound Instability: this compound may have degraded due to improper storage or handling. | - Ensure this compound has been stored correctly according to the recommended conditions. - Prepare fresh working solutions from a new aliquot of the stock solution for each experiment. - Minimize the exposure of the compound to light and elevated temperatures. |
| Incorrect Concentration: The concentration of this compound used may be too low to elicit a response. | - Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. The reported pEC50 is 6.4.[2] | |
| Cell Line Unresponsive: The cell line used may not express FZD4 or the necessary downstream signaling components. | - Verify the expression of FZD4 in your cell line using techniques like qPCR, Western blot, or flow cytometry. - Use a positive control cell line known to be responsive to this compound or Wnt signaling. | |
| High background or off-target effects. | Compound Specificity: At high concentrations, small molecules may exhibit off-target effects. | - Use the lowest effective concentration of this compound as determined by your dose-response experiments. - Include appropriate negative controls in your experiments, such as vehicle-treated cells and cells treated with a structurally related but inactive compound, if available. |
| Contamination: The this compound stock solution or cell culture may be contaminated. | - Use sterile techniques when preparing solutions and handling cells. - Regularly test cell lines for mycoplasma contamination. | |
| Inconsistent results between experiments. | Variability in Experimental Conditions: Minor variations in cell density, incubation time, or reagent preparation can lead to inconsistent results. | - Standardize all experimental parameters, including cell seeding density, treatment duration, and reagent concentrations. - Ensure thorough mixing of this compound in the culture medium. |
| Freeze-Thaw Cycles: Repeated freezing and thawing of the stock solution can lead to degradation of the compound. | - Aliquot the stock solution upon initial preparation to minimize the number of freeze-thaw cycles. |
Experimental Protocols
TCF/LEF Reporter Assay
This protocol is designed to measure the activation of the Wnt/β-catenin signaling pathway in response to this compound treatment using a TCF/LEF luciferase reporter.
Materials:
-
HEK293T cells (or other suitable cell line)
-
TCF/LEF luciferase reporter vector (e.g., TOPFlash)
-
Control reporter vector with mutated TCF/LEF binding sites (e.g., FOPFlash)
-
A constitutively expressing Renilla luciferase vector (for normalization)
-
Transfection reagent
-
This compound
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the TCF/LEF reporter vector (or FOPFlash control) and the Renilla luciferase vector using a suitable transfection reagent according to the manufacturer's instructions.
-
This compound Treatment: 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the cells for an additional 24 hours at 37°C in a 5% CO2 incubator.
-
Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. The fold change in reporter activity is calculated relative to the vehicle-treated control.
Cell Proliferation Assay (WST-1)
This protocol measures changes in cell proliferation in response to this compound.
Materials:
-
Cells of interest (e.g., colon cancer cell lines)
-
This compound
-
WST-1 cell proliferation reagent
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the duration of the experiment.
-
This compound Treatment: Allow cells to adhere overnight, then replace the medium with fresh medium containing serial dilutions of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation with WST-1: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Shake the plate thoroughly for 1 minute and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (medium with WST-1 but no cells) from all readings. Plot the absorbance values against the concentration of this compound.
Visualizations
This compound Signaling Pathway
Caption: this compound signaling pathway through FZD4 and PI3K.
Experimental Workflow: TCF/LEF Reporter Assay
Caption: Workflow for TCF/LEF reporter assay.
References
FzM1.8 Efficacy Enhancement: A Technical Support Resource
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the experimental efficacy of FzM1.8, a small molecule allosteric agonist of the Frizzled-4 (FZD4) receptor. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an allosteric agonist of the Frizzled-4 (FZD4) receptor.[1][2] Unlike canonical Wnt ligands, this compound binds to an allosteric site on FZD4, inducing a conformational change that activates downstream signaling.[1][2] Specifically, it biases the signaling cascade towards a non-canonical pathway involving Phosphoinositide 3-kinase (PI3K).[1][2] This activation of the FZD4/PI3K axis can lead to the preservation of stemness and promotion of proliferation in certain cell types, such as undifferentiated colon cancer cells.[1][2]
Q2: What is a suitable starting concentration range for this compound in cell-based assays?
A2: A common starting point for this compound in cell-based assays is in the low micromolar range. Based on its reported pEC50 of 6.4, a concentration range of 0.1 µM to 10 µM is a reasonable starting point for dose-response experiments. However, the optimal concentration is highly dependent on the cell type and the specific assay being performed. It is always recommended to perform a dose-response curve to determine the optimal concentration for your experimental setup.
Q3: How should I dissolve and store this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). It is advisable to prepare a concentrated stock solution in DMSO (e.g., 10 mM) and store it in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For experiments, dilute the stock solution to the final working concentration in your cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: I am not observing the expected downstream signaling activation (e.g., increased p-AKT). What could be the issue?
A4: Several factors could contribute to a lack of signal. See the "Troubleshooting" section below for a detailed guide. Common issues include suboptimal this compound concentration, low expression of FZD4 in your cell line, or technical issues with the assay itself, such as phosphatase activity during cell lysis for Western blotting.
Q5: Can this compound be used to study the canonical Wnt/β-catenin pathway?
A5: this compound has been shown to bias FZD4 signaling towards the non-canonical PI3K pathway.[1][2] While there may be some crosstalk, its primary described mechanism is not through the stabilization of β-catenin. To specifically assess the canonical Wnt/β-catenin pathway, a TCF/LEF reporter assay can be performed alongside readouts for the PI3K pathway.
Data Presentation
Table 1: Representative Quantitative Data for this compound Activity
| Parameter | Assay | Cell Line | Typical Value | Reference |
| pEC50 | TCF/LEF Reporter Assay | HEK293 (FZD4 expressing) | 6.4 | [3] |
| EC50 | PI3K Pathway Activation (p-AKT) | Colon Cancer Cell Line | 0.5 - 5 µM | Hypothetical |
| IC50 (Proliferation) | MTT Assay | Colon Cancer Stem Cells | 1 - 10 µM | Hypothetical |
Note: The EC50 and IC50 values are hypothetical and represent a typical range. Actual values will vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Assessing PI3K Pathway Activation by Western Blot for Phospho-AKT (p-AKT)
This protocol details the detection of phosphorylated AKT at Serine 473 (a downstream marker of PI3K activation) in response to this compound treatment.
Materials:
-
This compound
-
Cell line of interest (e.g., colon cancer cell line)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-AKT (Ser473) and Rabbit anti-total AKT
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Plate cells in a 6-well plate and allow them to adhere and reach 70-80% confluency.
-
This compound Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 30 minutes, 1 hour, 6 hours).
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations with lysis buffer.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
-
Western Blotting:
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against p-AKT (in 5% BSA in TBST) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe for total AKT as a loading control.
-
Protocol 2: Cell Viability and Proliferation Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of viability and proliferation in response to this compound.
Materials:
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This compound
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Colon cancer cell line
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Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Allow to attach overnight.
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate for the desired duration (e.g., 24, 48, 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Troubleshooting Guides
Issue 1: Low or No p-AKT Signal in Western Blot
| Possible Cause | Solution |
| Suboptimal this compound Concentration or Incubation Time | Perform a dose-response and time-course experiment to identify the optimal conditions. |
| Low FZD4 Expression | Verify FZD4 expression in your cell line using qPCR or Western blot. Consider using a cell line with known high FZD4 expression or a FZD4-overexpressing stable cell line. |
| Phosphatase Activity | Ensure that your lysis buffer is always freshly supplemented with a cocktail of phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride). Keep samples on ice at all times. |
| Insufficient Protein Loading | Increase the amount of protein loaded per lane (30-50 µg is often recommended for phospho-proteins). |
| Poor Antibody Quality | Use a well-validated phospho-specific antibody. Titrate the primary antibody concentration to find the optimal dilution. |
| Blocking Agent | Avoid using milk as a blocking agent for phospho-protein detection as it contains casein, a phosphoprotein, which can cause high background. Use 5% BSA in TBST instead. |
Issue 2: Inconsistent Results in MTT Assay
| Possible Cause | Solution |
| Uneven Cell Seeding | Ensure a single-cell suspension before plating and mix the cell suspension between plating each row/column to maintain uniformity. |
| Edge Effects | To minimize evaporation from the outer wells of the 96-well plate, fill them with sterile PBS or medium without cells. |
| Incomplete Solubilization of Formazan Crystals | Ensure complete dissolution of the formazan crystals by thorough mixing and allowing sufficient incubation time with the solubilization solution. |
| Interference from this compound | Run a control with this compound in cell-free medium to check if the compound itself absorbs light at 570 nm. |
| Contamination | Regularly check cell cultures for any signs of contamination. |
Mandatory Visualizations
References
dealing with FzM1.8 precipitation in media
This technical support center provides researchers, scientists, and drug development professionals with guidance on handling FzM1.8, a potent allosteric agonist of the Frizzled-4 (FZD4) receptor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly precipitation, that may be encountered during in vitro experiments.
Troubleshooting Guide: this compound Precipitation in Media
Precipitation of this compound in your cell culture media can significantly impact experimental outcomes by altering the effective concentration and potentially causing cytotoxicity. The following guide provides solutions to common precipitation issues.
| Observation | Potential Cause | Recommended Solution |
| Immediate Precipitate | The concentration of this compound exceeds its solubility in the aqueous media. | - Decrease the final working concentration of this compound.- Prepare a higher concentration stock solution in 100% DMSO and use a smaller volume for dilution into your media.- Perform serial dilutions of the DMSO stock solution directly in the pre-warmed cell culture media. |
| Precipitate Forms Over Time | - Temperature Shift: Changes in temperature between preparation and incubation can reduce solubility.- pH Instability: The CO2 environment of an incubator can alter the pH of the media, affecting compound solubility.- Interaction with Media Components: this compound may interact with salts, proteins, or other components in the media, leading to the formation of insoluble complexes. | - Always pre-warm your cell culture media to 37°C before adding the this compound stock solution.- Ensure your media is adequately buffered for the CO2 concentration of your incubator.- If precipitation persists, consider using a different basal media formulation or a serum-free media if your experiment allows. |
| Cloudy or Turbid Media | This may indicate fine particulate precipitation or, in some cases, microbial contamination. | - Examine a sample of the media under a microscope to differentiate between chemical precipitate and microbial growth.- If it is a precipitate, follow the troubleshooting steps for immediate or delayed precipitation.- If microbial contamination is suspected, discard the culture and review your sterile technique. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for this compound is dimethyl sulfoxide (DMSO). This compound is soluble in DMSO up to 100 mM (32.23 mg/mL).[1] For cell-based assays, it is crucial to ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q2: How should I store my this compound stock solution?
A2: this compound stock solutions in DMSO should be stored at -20°C or -80°C.[2] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Q3: I am still observing precipitation even after following the recommendations. What else can I try?
A3: If precipitation persists, you can try preparing your final working solution by adding the pre-warmed media drop-wise to the this compound DMSO stock while vortexing. This gradual dilution can sometimes prevent the compound from crashing out of solution. Additionally, performing a solubility test in your specific cell culture medium is highly recommended to determine the maximum soluble concentration under your experimental conditions.
Q4: What is the mechanism of action of this compound?
A4: this compound is a small molecule allosteric agonist of the Frizzled-4 (FZD4) receptor.[3] It binds to FZD4 and activates the WNT/β-catenin pathway. Interestingly, this compound biases the signaling towards a non-canonical route involving Phosphoinositide 3-kinase (PI3K).[1][3]
Experimental Protocols
Protocol for Determining the Maximum Soluble Concentration of this compound in Cell Culture Media
This protocol will help you determine the highest concentration of this compound that can be used in your specific cell culture medium without precipitation.
Materials:
-
This compound powder
-
100% DMSO
-
Your complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
Sterile serological pipettes and pipette tips
-
Vortex mixer
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Prepare a 100 mM this compound Stock Solution:
-
Calculate the amount of this compound powder needed to prepare a 100 mM stock solution in DMSO (Molecular Weight of this compound is 322.32 g/mol ).
-
Dissolve the this compound powder in the calculated volume of 100% DMSO. Vortex until fully dissolved.
-
-
Prepare Serial Dilutions:
-
Pre-warm your complete cell culture medium to 37°C.
-
In a series of sterile microcentrifuge tubes, prepare a range of this compound concentrations in your pre-warmed medium. For example, you can prepare concentrations from 100 µM down to 1 µM.
-
To do this, add the appropriate volume of the 100 mM this compound stock to the pre-warmed medium. For instance, to make a 100 µM solution, add 1 µL of the 100 mM stock to 999 µL of media.
-
Vortex each dilution gently immediately after adding the stock solution.
-
Include a vehicle control (media with the same final concentration of DMSO as your highest this compound concentration).
-
-
Incubation and Observation:
-
Incubate the tubes at 37°C in a 5% CO2 incubator.
-
Visually inspect each tube for any signs of precipitation (cloudiness, crystals, or sediment) at different time points (e.g., immediately after preparation, 1 hour, 4 hours, and 24 hours).
-
For a more detailed inspection, you can take a small aliquot from each tube and examine it under a microscope.
-
-
Determine the Maximum Soluble Concentration:
-
The highest concentration that remains clear and free of any visible precipitate throughout the 24-hour incubation period is considered the maximum soluble concentration for your experimental conditions.
-
Visualizations
Signaling Pathway of this compound
Caption: this compound allosterically activates the FZD4 receptor, leading to the activation of PI3K signaling.
Experimental Workflow for Assessing this compound Solubility
Caption: Workflow for determining the maximum soluble concentration of this compound in cell culture media.
References
Technical Support Center: Validating FzM1.8 Activity
This guide provides researchers, scientists, and drug development professionals with comprehensive protocols and troubleshooting advice for validating the activity of FzM1.8, a novel small molecule agonist of the Frizzled (Fz) receptor, in a new cell line. This compound is designed to specifically activate the canonical Wnt/β-catenin signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic small molecule agonist designed to mimic the action of Wnt ligands. It binds to and activates Frizzled (Fz) receptors on the cell surface. This activation leads to the recruitment of co-receptors LRP5/6 and the intracellular protein Dishevelled (Dvl), which in turn inhibits the "destruction complex" (comprising Axin, APC, GSK3β, and CK1).[1][2][3][4] Inhibition of this complex prevents the phosphorylation and subsequent degradation of β-catenin.[1][4][5] Stabilized β-catenin then accumulates in the cytoplasm and translocates to the nucleus, where it partners with TCF/LEF transcription factors to activate the expression of Wnt target genes.[1][2][4][6]
Q2: How do I choose an appropriate cell line to test this compound activity?
A2: An ideal cell line should express your specific Frizzled receptor of interest and the co-receptors LRP5/6. The Wnt pathway should be responsive and not constitutively active due to downstream mutations (e.g., in APC or β-catenin).[7] Cell lines commonly used for Wnt signaling studies include HEK293T, A549, and certain colorectal cancer lines with wild-type APC and β-catenin.[8][9] It is crucial to verify the baseline Wnt pathway activity in your chosen cell line before starting experiments.[7]
Q3: What are the primary methods to validate this compound activity?
A3: The most common and direct method is the TCF/LEF luciferase reporter assay (e.g., TOP/FOPflash), which measures Wnt-specific transcriptional activation.[6][10][11] This should be complemented by downstream validation methods such as qPCR to measure the upregulation of Wnt target genes (e.g., AXIN2, MYC) and Western blotting to detect an increase in total or active (non-phosphorylated) β-catenin.[7][12][13]
Q4: What is the difference between TOPflash and FOPflash reporters?
A4: TOPflash is a luciferase reporter plasmid containing multiple copies of the wild-type TCF/LEF binding sites upstream of a minimal promoter.[6][11] FOPflash is the negative control, containing mutated, non-functional TCF/LEF binding sites.[6][11] By comparing the luciferase activity from TOPflash to FOPflash (the TOP/FOP ratio), you can determine the specific transcriptional activity driven by the Wnt/β-catenin pathway.[7][11]
Q5: How should I prepare and store this compound?
A5: Like most small molecules, this compound should be dissolved in a high-purity solvent like DMSO to create a concentrated stock solution (e.g., 10 mM).[14][15] This stock should be aliquoted into smaller volumes to minimize freeze-thaw cycles and stored at -20°C or -80°C, protected from light.[14] When preparing working solutions, ensure the final DMSO concentration in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.[14]
Signaling Pathway and Workflow Diagrams
Caption: this compound activates the canonical Wnt/β-catenin signaling pathway.
Caption: Experimental workflow for validating this compound activity in a new cell line.
Experimental Protocols
Protocol 1: TOP/FOP Flash Luciferase Reporter Assay
This protocol is for assessing canonical Wnt-specific transcriptional activity.
-
Cell Seeding: Seed cells (e.g., HEK293T) into a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency at the time of transfection.[11]
-
Transfection: After 24 hours, co-transfect cells using a suitable transfection reagent (e.g., Lipofectamine 2000). For each well, transfect with:
-
This compound Treatment: 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 nM to 10 µM) or a vehicle control (DMSO).[7][14]
-
Incubation: Incubate the cells for a predetermined period (e.g., 12-24 hours).
-
Cell Lysis and Reading: Lyse the cells and measure Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.[7][10]
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold change by dividing the normalized TOPflash values by the normalized FOPflash values for each condition (TOP/FOP ratio).[7]
-
Plot the TOP/FOP ratio against the log of the this compound concentration to generate a dose-response curve.
-
Protocol 2: qPCR for Wnt Target Gene Expression
This protocol measures changes in the mRNA levels of Wnt target genes.
-
Cell Seeding and Treatment: Seed cells in 6-well plates. At 80-90% confluency, treat them with an effective concentration of this compound (determined from the luciferase assay) or vehicle for the desired duration (e.g., 8, 16, 24 hours).[13]
-
RNA Isolation: Wash cells with ice-cold PBS and isolate total RNA using a commercial kit (e.g., RNeasy Kit).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using a qPCR master mix (e.g., SYBR Green) and validated primers for Wnt target genes (e.g., AXIN2, LEF1, MYC) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.[13][16]
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Protocol 3: Western Blot for β-catenin
This protocol assesses the total amount of β-catenin protein.[17]
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound or vehicle as described for qPCR.
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[18]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[7]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[18] After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.[17][19]
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.[17]
-
Incubate with a primary antibody against total β-catenin (e.g., 1:1000 dilution) overnight at 4°C.[5][19]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody (e.g., 1:3000 dilution) for 1 hour at room temperature.[19]
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using densitometry software. Normalize β-catenin levels to a loading control like β-actin or GAPDH.
Data Presentation
Quantitative data should be summarized for clarity. Below are example tables for presenting results from the described assays.
Table 1: Dose-Dependent Activation of TCF/LEF Reporter by this compound
| This compound Conc. (µM) | Normalized Luciferase (RLU) | TOP/FOP Ratio (Fold Change) |
|---|---|---|
| 0 (Vehicle) | 15,000 ± 1,200 | 1.0 ± 0.1 |
| 0.01 | 45,000 ± 3,500 | 3.0 ± 0.3 |
| 0.1 | 180,000 ± 15,000 | 12.0 ± 1.1 |
| 1.0 | 450,000 ± 38,000 | 30.0 ± 2.5 |
| 10.0 | 465,000 ± 41,000 | 31.0 ± 2.8 |
Table 2: Relative mRNA Expression of Wnt Target Genes after this compound Treatment
| Gene | Treatment | Fold Change vs. Vehicle (Mean ± SD) |
|---|---|---|
| AXIN2 | This compound (1 µM, 24h) | 15.2 ± 1.8 |
| MYC | This compound (1 µM, 24h) | 4.5 ± 0.6 |
| LEF1 | this compound (1 µM, 24h) | 8.9 ± 1.1 |
Troubleshooting Guide
Caption: Troubleshooting logic for no/weak this compound activity in luciferase assays.
Q: Why am I seeing no or very weak activity in my luciferase assay?[20][21]
-
Potential Cause 1: Low Transfection Efficiency. Your cells may be difficult to transfect, or the DNA quality might be poor.[21]
-
Solution: Check the signal from your Renilla luciferase internal control. If it's also low, optimize your transfection protocol (e.g., DNA to reagent ratio, cell density). Use high-purity, endotoxin-free plasmid DNA.[21]
-
-
Potential Cause 2: Suboptimal this compound Concentration or Incubation Time. The concentration may be too low, or the incubation time too short to induce a response.
-
Solution: Perform a broad dose-response experiment (e.g., 1 nM to 100 µM) and a time-course experiment (e.g., 6, 12, 24, 48 hours) to find the optimal conditions.[14]
-
-
Potential Cause 3: Non-responsive Cell Line. The cell line may lack the necessary Frizzled receptors or have mutations downstream in the pathway that make it insensitive to upstream activation.[7]
-
Potential Cause 4: Compound Instability or Interference. this compound may be unstable in culture media, or it could be directly inhibiting the luciferase enzyme.[20][22]
Q: My results show high background or high variability. What can I do?[20]
-
Potential Cause 1: High Background. This can be due to leaky promoters in the reporter construct or autoluminescence from the plates or media.
-
Potential Cause 2: High Variability. This is often caused by inconsistent pipetting, variations in cell seeding, or reagent instability.[20][21]
Q: The signal in my luciferase assay is extremely high and seems saturated. What does this mean?[21][23]
-
Potential Cause: Signal Saturation. The amount of luciferase being produced is exceeding the linear range of your luminometer.
References
- 1. researchgate.net [researchgate.net]
- 2. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 3. sinobiological.com [sinobiological.com]
- 4. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 5. beta-Catenin Antibody (#9562) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 6. molecular biology - How does a TOPflash/FOPflash assay work to detect beta-catenin protein expression? - Biology Stack Exchange [biology.stackexchange.com]
- 7. benchchem.com [benchchem.com]
- 8. Wnt signaling activation: targets and therapeutic opportunities for stem cell therapy and regenerative medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frizzled-8 receptor is activated by the Wnt-2 ligand in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TOP/FOP flash assay [bio-protocol.org]
- 11. jcancer.org [jcancer.org]
- 12. How to activate and detect Wnt signaling? [web.stanford.edu]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. sciencellonline.com [sciencellonline.com]
- 17. benchchem.com [benchchem.com]
- 18. docs.abcam.com [docs.abcam.com]
- 19. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. goldbio.com [goldbio.com]
- 21. bitesizebio.com [bitesizebio.com]
- 22. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 24. biocompare.com [biocompare.com]
FzM1.8 quality control and purity assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of FzM1.8, a potent allosteric agonist of the Frizzled-4 (FZD4) receptor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule allosteric agonist of the Frizzled-4 (FZD4) receptor.[1][2] Unlike canonical Wnt ligands, this compound activates FZD4 signaling in a Wnt-independent manner.[1][2] It binds to FZD4 and promotes the recruitment of heterotrimeric G proteins.[1] This engagement biases the signaling cascade towards a non-canonical pathway involving Phosphoinositide 3-kinase (PI3K).[1] The activation of the FZD4/PI3K axis ultimately leads to the potentiation of the β-catenin pathway, which is crucial for preserving stemness and promoting the proliferation of undifferentiated cells.[3]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term stability, this compound should be stored as a solid at -20°C for up to one year, or at -80°C for up to two years.[4] Stock solutions should be prepared fresh, but can be stored in aliquots at -20°C for short periods. Avoid repeated freeze-thaw cycles.
Q3: What is the purity of commercially available this compound?
A3: Commercially available this compound is typically supplied with a purity of ≥98%, as determined by High-Performance Liquid Chromatography (HPLC).[3]
Q4: In what solvents is this compound soluble?
A4: this compound is soluble in dimethyl sulfoxide (DMSO).
Quantitative Data Summary
Table 1: this compound Specifications
| Property | Value | Reference |
| Molecular Weight | 322.32 g/mol | [3] |
| Formula | C₁₈H₁₄N₂O₄ | [3] |
| Purity (by HPLC) | ≥98% | [3] |
| Appearance | Solid | |
| Storage (Solid) | -20°C (1 year) or -80°C (2 years) | [4] |
Table 2: this compound Solubility
| Solvent | Maximum Concentration | Reference |
| DMSO | 100 mM | [3] |
Experimental Protocols
Protocol 1: Purity Assessment by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol provides a general method for assessing the purity of this compound. Optimization may be required based on the specific instrumentation and column used.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Dilute the stock solution to a final concentration of 50 µg/mL with Mobile Phase A.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or scan for optimal wavelength)
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B (linear gradient)
-
25-30 min: 90% B
-
30-35 min: 90-10% B (linear gradient)
-
35-40 min: 10% B (equilibration)
-
-
-
Data Analysis:
-
Integrate the peak areas of all detected signals.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.
-
Protocol 2: Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol outlines a general procedure for confirming the molecular weight of this compound.
Materials:
-
This compound sample
-
LC-MS grade acetonitrile (ACN)
-
LC-MS grade water
-
LC-MS grade formic acid
-
C18 reverse-phase LC column suitable for MS
-
LC-MS system with an electrospray ionization (ESI) source
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
Sample Preparation:
-
Prepare a 100 µg/mL solution of this compound in a 50:50 mixture of Mobile Phase A and B.
-
-
LC-MS Conditions:
-
Column: C18 reverse-phase column
-
Flow Rate: 0.2-0.5 mL/min (will depend on column dimensions)
-
Injection Volume: 5 µL
-
Gradient: A shallow gradient (e.g., 20-80% B over 10 minutes) is often sufficient for identity confirmation.
-
MS Detector Settings (ESI):
-
Ionization Mode: Positive and negative ion modes should be tested.
-
Mass Range: 100-500 m/z
-
Optimize source parameters (e.g., capillary voltage, cone voltage, source temperature) according to the instrument manufacturer's guidelines.
-
-
-
Data Analysis:
-
Extract the mass spectrum for the chromatographic peak corresponding to this compound.
-
Confirm the presence of the expected molecular ion ([M+H]⁺ or [M-H]⁻). The expected m/z for [M+H]⁺ is approximately 323.10.
-
Protocol 3: Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol provides a general guideline for acquiring ¹H NMR spectra to verify the chemical structure of this compound.
Materials:
-
This compound sample (5-10 mg)
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tube
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be necessary.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum according to the instrument manufacturer's standard procedures.
-
A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate the signals and analyze the chemical shifts and coupling patterns.
-
Compare the acquired spectrum with a reference spectrum or with the expected chemical shifts and multiplicities for the this compound structure.
-
Troubleshooting Guide
Issue 1: Inconsistent or no biological activity of this compound in cell-based assays.
-
Question: My this compound solution is not showing the expected agonistic activity on FZD4 signaling. What could be the problem?
-
Answer:
-
Compound Degradation: Ensure that this compound has been stored correctly. Prepare fresh stock solutions, as prolonged storage in solution, even at -20°C, can lead to degradation.
-
Incorrect Concentration: Verify the concentration of your stock solution. If possible, confirm the concentration spectrophotometrically or by a quantitative analytical method.
-
Solubility Issues: this compound may precipitate in aqueous assay buffers. Ensure that the final concentration of DMSO in your assay is compatible with your cell type and does not cause the compound to precipitate. You can visually inspect the media for any signs of precipitation.
-
Cell Line Issues: Confirm that your cell line expresses FZD4 at sufficient levels. Low receptor expression can lead to a weak or undetectable signal.
-
Assay Signal Window: The assay may not be sensitive enough to detect the activity of this compound. Optimize your assay conditions to ensure a robust signal-to-background ratio.
-
Issue 2: Unexpected peaks in HPLC or LC-MS analysis.
-
Question: I am seeing extra peaks in my chromatogram when analyzing this compound. What do these peaks represent?
-
Answer:
-
Impurities: The extra peaks could be impurities from the synthesis of this compound. Compare the peak areas to the main peak to assess the purity.
-
Degradation Products: this compound may have degraded due to improper storage or handling. Review your storage conditions and solution preparation methods.
-
Contamination: The sample may have been contaminated. Ensure that all solvents, vials, and equipment are clean.
-
MS Adducts: In LC-MS, extra peaks can correspond to different adducts of this compound (e.g., [M+Na]⁺, [M+K]⁺). Check the m/z values to see if they correspond to expected adducts.
-
Issue 3: Poor solubility of this compound in aqueous solutions.
-
Question: this compound is precipitating when I add it to my cell culture media. How can I improve its solubility?
-
Answer:
-
Minimize Final DMSO Concentration: While this compound is soluble in DMSO, a high final concentration of DMSO can be toxic to cells. Aim for a final DMSO concentration of 0.1% or lower.
-
Use of Pluronic F-68: For in vitro assays, adding a small amount of a non-ionic surfactant like Pluronic F-68 to the media can help to maintain the solubility of hydrophobic compounds.
-
Sonication: Briefly sonicating the final solution may help to dissolve any small precipitates.
-
Visualizations
Caption: this compound Signaling Pathway.
Caption: this compound Quality Control Workflow.
References
Validation & Comparative
A Tale of Two Modulators: FzM1 and FzM1.8 Unveiled in Frizzled-4 Receptor Activity
A comprehensive comparison of the inhibitory FzM1 and the activating FzM1.8, two potent allosteric modulators of the Frizzled-4 receptor, reveals a fascinating molecular switch that dictates downstream Wnt signaling pathways. This guide delves into their contrasting activities, presenting key experimental data and detailed protocols for the scientific community.
The Frizzled-4 (FZD4) receptor, a key player in the Wnt signaling cascade, is a critical regulator of various physiological processes, including embryonic development and tissue homeostasis. The discovery of small molecules that can modulate FZD4 activity has opened new avenues for therapeutic intervention. Among these, FzM1 and its derivative, this compound, stand out for their diametrically opposed effects on FZD4 signaling, offering valuable tools for researchers in drug development and cell biology.
FzM1 has been identified as a negative allosteric modulator (NAM) of FZD4, effectively inhibiting the canonical Wnt/β-catenin pathway.[1][2] In stark contrast, a subtle chemical modification—the replacement of a thiophene group with a carboxylic moiety—transforms FzM1 into this compound, an allosteric agonist that activates a non-canonical Wnt signaling pathway involving PI3K, while also potentiating the β-catenin pathway.[1][3] This remarkable functional switch provides a unique opportunity to dissect the intricate mechanisms of FZD4 signaling.
Quantitative Comparison of FzM1 and this compound Activity
The divergent activities of FzM1 and this compound have been quantified through various cellular assays. The following tables summarize the key findings, providing a clear comparison of their potency and efficacy.
| Compound | Target | Activity | Assay | Key Parameter | Value | Reference |
| FzM1 | Frizzled-4 (FZD4) | Negative Allosteric Modulator | WNT Responsive Element (WRE) Activity Assay | log EC50inh | -6.2 | [2] |
| Frizzled-4 (FZD4) | Inhibitor | TCF/LEF Reporter Assay | log EC50 | -5.7 | ||
| Gli Activity | Inhibitor | Gli Reporter Assay | log EC50 | -4.6 | ||
| This compound | Frizzled-4 (FZD4) | Allosteric Agonist | β-catenin Pathway Potentiation | pEC50 | 6.4 |
Experimental Protocols
To facilitate further research and validation, detailed methodologies for the key experiments used to characterize FzM1 and this compound are provided below.
TCF/LEF Reporter Assay (for FzM1)
This assay measures the activity of the canonical Wnt/β-catenin signaling pathway by quantifying the expression of a luciferase reporter gene under the control of TCF/LEF responsive elements.
Cell Line: HEK293 cells stably expressing a TCF/LEF-luciferase reporter construct and transiently transfected with an FZD4 expression vector.
Protocol:
-
Seed the HEK293 TCF/LEF reporter cells in a 96-well plate at a density of approximately 35,000 cells per well.
-
Transfect the cells with an FZD4 expression plasmid.
-
After 24 hours, treat the cells with varying concentrations of FzM1.
-
Concurrently, stimulate the cells with Wnt3a to activate the Wnt pathway.
-
Incubate for 16-24 hours at 37°C.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number.
-
Calculate the log EC50inh value by plotting the normalized luciferase activity against the logarithm of the FzM1 concentration.
β-Catenin Nuclear Translocation Assay (for FzM1)
This immunofluorescence-based assay visualizes the effect of FzM1 on the subcellular localization of β-catenin.
Cell Line: U87MG glioblastoma cells.
Protocol:
-
Seed U87MG cells on glass coverslips in a 24-well plate.
-
Treat the cells with 10 µM FzM1 for the desired duration.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody specific for β-catenin.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantify the nuclear and cytoplasmic fluorescence intensity to determine the extent of β-catenin nuclear translocation.
PI3K Pathway Activation Assay (for this compound)
This Western blot assay assesses the activation of the PI3K pathway by detecting the phosphorylation of key downstream effectors like Akt.
Cell Line: Colon cancer cell lines or other cells endogenously expressing FZD4.
Protocol:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with this compound at various concentrations and time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-Akt (e.g., at Ser473) and total Akt.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal to determine the fold-change in activation.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the distinct signaling pathways modulated by FzM1 and this compound, as well as a generalized workflow for their comparison.
Caption: FzM1 inhibits the canonical Wnt/β-catenin pathway.
Caption: this compound activates a non-canonical PI3K pathway.
Caption: Workflow for comparing FzM1 and this compound activity.
References
A Comparative Guide to Wnt Agonists: FzM1.8 Versus Other Common Activators
For Researchers, Scientists, and Drug Development Professionals
The Wnt signaling pathway is a critical regulator of embryonic development, adult tissue homeostasis, and regeneration. Its dysregulation is implicated in numerous diseases, including cancer and degenerative disorders. Consequently, the development of small molecules and biologics that can modulate this pathway is of significant interest to the research and therapeutic communities. This guide provides a comparative overview of FzM1.8, a novel Wnt agonist, and other commonly used Wnt pathway activators, with a focus on their mechanisms of action, performance in experimental assays, and the methodologies used for their evaluation.
Mechanisms of Wnt Pathway Activation: A Diverse Landscape
Wnt agonists can be broadly categorized based on their mode of action. Understanding these differences is crucial for selecting the appropriate tool for a given research question.
-
This compound: A small molecule that acts as a positive allosteric modulator of the Frizzled-4 (FZD4) receptor.[1] Unlike conventional agonists that mimic the natural Wnt ligand, this compound binds to a different site on the receptor, inducing a conformational change that promotes signaling.[1] Notably, this compound has been shown to bias the signal towards the non-canonical PI3K pathway, which is involved in cell survival and proliferation.[1]
-
Recombinant Wnt Proteins (e.g., Wnt3a): These are the most direct activators of the canonical Wnt pathway. They are lipid-modified proteins that bind to Frizzled (Fzd) receptors and the LRP5/6 co-receptors, initiating a signaling cascade that leads to the stabilization of β-catenin and the activation of TCF/LEF-mediated transcription.[2][3] However, their production and use can be challenging due to their hydrophobic nature.[2][3][4]
-
GSK-3 Inhibitors (e.g., BIO, CHIR99021): These small molecules activate the Wnt pathway downstream of the receptor level. They inhibit Glycogen Synthase Kinase 3 (GSK-3), a key component of the β-catenin destruction complex. By inhibiting GSK-3, these compounds prevent the phosphorylation and subsequent degradation of β-catenin, leading to its accumulation and the activation of Wnt target genes.
-
Wnt Surrogate Proteins: These are engineered proteins designed to overcome the limitations of recombinant Wnt proteins. They are typically water-soluble and can be designed to have specificity for certain Frizzled receptors. These surrogates function by bringing together the Fzd and LRP5/6 receptors, mimicking the action of natural Wnt ligands.[4] They have shown promise in supporting the growth of organoid cultures.[2][3][4]
Performance Comparison of Wnt Agonists
Direct, head-to-head comparisons of this compound with other Wnt agonists in the same experimental setup are limited in the publicly available literature. However, by compiling data from various studies using similar assays, we can draw some informative comparisons. The most common method for quantifying canonical Wnt pathway activation is the TCF/LEF reporter assay, which measures the transcriptional activity of β-catenin/TCF complexes.
| Agonist | Mechanism of Action | Reported Potency (EC50/pEC50) in TCF/LEF Reporter Assays | Cell Type | Notes |
| This compound | FZD4 Allosteric Agonist | pEC50 = 6.4 (~0.4 µM)[5] | Not specified | Biases signaling towards the PI3K pathway.[1] |
| Wnt3a | Frizzled/LRP5/6 Ligand | Variable, typically in the ng/mL range | HEK293, others[6][7][8] | The gold standard for canonical Wnt activation, but can have batch-to-batch variability.[2][3] |
| BIO | GSK-3 Inhibitor | ~0.5 - 2 µM for functional Wnt activation in cells | Mouse Embryonic Stem Cells | Can exhibit cellular toxicity at higher concentrations. |
| CHIR99021 | GSK-3 Inhibitor | ~0.5 - 3 µM for functional Wnt activation in cells | Mouse Embryonic Stem Cells | Generally considered more potent and less toxic than BIO. |
| Wnt Surrogates | Engineered Fzd/LRP5/6 Dimerizers | Potency can be engineered; some are more potent than Wnt3a in organoid cultures[9] | Various, including organoids[2][3][4] | Offer advantages in solubility and specificity over recombinant Wnt proteins.[4] |
Note: The EC50 values presented are approximate and can vary significantly depending on the specific cell line, reporter construct, and assay conditions used.
Experimental Methodologies
A standardized approach to quantifying Wnt pathway activation is crucial for comparing the efficacy of different agonists. The TCF/LEF luciferase reporter assay is a widely accepted method.
TCF/LEF Luciferase Reporter Assay Protocol (General)
This protocol outlines the general steps for assessing the activity of Wnt agonists in a cell-based reporter assay, typically using HEK293 cells, which are commonly used for their high transfectability and robust response.
1. Cell Culture and Seeding:
- Maintain a TCF/LEF reporter HEK293 cell line in DMEM supplemented with 10% FBS and antibiotics.
- Seed the cells into 96-well plates at a density of approximately 30,000-40,000 cells per well and incubate overnight.[6][7][8]
2. Compound Treatment:
- Prepare serial dilutions of the Wnt agonists (this compound, Wnt3a, BIO, CHIR99021) in the appropriate vehicle (e.g., DMSO for small molecules, PBS with a carrier protein for recombinant proteins).
- Replace the cell culture medium with fresh medium containing the different concentrations of the agonists. Include a vehicle-only control.
- Incubate the cells for a period of 16-24 hours to allow for reporter gene expression.
3. Luciferase Assay:
- Lyse the cells using a suitable lysis buffer.
- Add a luciferase substrate to the cell lysate.
- Measure the luminescence using a luminometer. The light output is proportional to the activity of the TCF/LEF reporter.
4. Data Analysis:
- Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number.
- Plot the normalized luciferase activity against the log of the agonist concentration to generate a dose-response curve.
- Calculate the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the Wnt signaling pathway and a typical experimental workflow for comparing Wnt agonists.
Figure 1: A simplified diagram of the Wnt signaling pathway, illustrating the points of intervention for different classes of Wnt agonists.
Figure 2: A typical experimental workflow for the quantitative comparison of Wnt agonists using a TCF/LEF reporter assay.
Conclusion
The choice of a Wnt agonist depends heavily on the specific research goals. This compound represents a novel class of FZD4-specific allosteric modulators with the interesting property of biasing signaling towards the PI3K pathway. This makes it a valuable tool for studying the specific roles of FZD4 and for exploring non-canonical Wnt signaling. In contrast, small molecules like CHIR99021 offer potent and cost-effective activation of the canonical pathway downstream of the receptor, while recombinant Wnt proteins and Wnt surrogates provide activation at the receptor level with varying degrees of specificity and ease of use.
For researchers and drug development professionals, it is imperative to consider the mechanism of action, potency, and potential off-target effects of each agonist. The experimental protocols and data presented in this guide provide a framework for making informed decisions and for designing rigorous experiments to further elucidate the complex and vital role of the Wnt signaling pathway. Further head-to-head studies are warranted to provide a more definitive comparative analysis of these important research tools.
References
- 1. A Negative Allosteric Modulator of WNT Receptor Frizzled 4 Switches into an Allosteric Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hubrecht.eu [hubrecht.eu]
- 3. Establishment and Culture of Human Intestinal Organoids Derived from Adult Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wnt agonist and antagonists for organoid cultures | Explore Technologies [techfinder.stanford.edu]
- 5. This compound | β-catenin | Tocris Bioscience [tocris.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. resources.amsbio.com [resources.amsbio.com]
- 9. researchgate.net [researchgate.net]
Comparative Analysis of FzM1.8 and Other Frizzled-4 (FZD4) Modulators
A detailed guide for researchers and drug development professionals on the performance and methodologies of key FZD4 modulators, including the allosteric agonist FzM1.8, the negative allosteric modulator FzM1, and antibody-based modulators such as Vantictumab and F2.A.
Frizzled-4 (FZD4) is a class F G protein-coupled receptor that plays a pivotal role in the Wnt signaling pathway, which is crucial for embryonic development, tissue homeostasis, and various diseases.[1][2] Modulation of FZD4 activity presents a promising therapeutic strategy for a range of conditions, including retinal diseases and cancer.[3][4][5] This guide provides a comparative analysis of this compound, a small molecule allosteric agonist of FZD4, with other notable FZD4 modulators. The comparison is based on their mechanism of action, potency, and the experimental methodologies used for their characterization.
Performance Comparison of FZD4 Modulators
The following table summarizes the key quantitative data for this compound and other selected FZD4 modulators. This allows for a direct comparison of their potency and binding affinities.
| Modulator | Type | Target(s) | Potency (EC50/IC50) | Binding Affinity (Kd) |
| This compound | Small Molecule Allosteric Agonist | FZD4 | ~398 nM (pEC50 = 6.4)[1][6][7] | Not explicitly reported |
| FzM1 | Small Molecule Negative Allosteric Modulator | FZD4 | ~631 nM (logEC50inh = -6.2)[8][9] | Not explicitly reported |
| Vantictumab (OMP-18R5) | Monoclonal Antibody Antagonist | FZD1, 2, 5, 7, 8 | Not specifically reported for FZD4 | Binds to FZD1, 2, 5, 7, 8[10][11] |
| F2.A | Monoclonal Antibody Antagonist | FZD1, 2, 4, 5, 7, 8 | Not specifically reported for FZD4 | Sub-nanomolar affinity for FZD4[12] |
| SZN-413 | Norrin Mimetic (Antibody-based) Agonist | FZD4/LRP5 | More potent than recombinant Norrin[3][7] | High affinity for human FZD4 CRD[3] |
In-Depth Look at FZD4 Modulators
This compound: An Allosteric Agonist
This compound is a small molecule that acts as a positive allosteric modulator of FZD4, potentiating the β-catenin signaling pathway.[1][6] It is derived from FzM1, a negative allosteric modulator. The substitution of a thiophene group in FzM1 with a carboxylic acid moiety in this compound switches its activity from inhibitory to agonistic.[3] this compound has been shown to bias FZD4 signaling towards a non-canonical route involving PI3K.[3]
FzM1: A Negative Allosteric Modulator
FzM1 is the parent compound of this compound and functions as a negative allosteric modulator of FZD4.[8][9] It binds to an allosteric site within the third intracellular loop of the receptor, leading to an inhibition of the Wnt/β-catenin signaling cascade.[8]
Vantictumab (OMP-18R5): A Multi-Frizzled Antagonist
Vantictumab is a human monoclonal antibody that targets a range of Frizzled receptors, including FZD1, 2, 5, 7, and 8.[10][11] While it does not directly target FZD4, its broad-spectrum inhibitory action on the Wnt pathway makes it a relevant comparator in the context of FZD-targeted therapies.
F2.A: A Broad-Spectrum Frizzled Antibody with FZD4 Activity
F2.A is an engineered monoclonal antibody with a broader specificity than Vantictumab, as it also targets FZD4 with sub-nanomolar affinity.[12] This makes F2.A a potent inhibitor of Wnt signaling across a wider range of Frizzled receptors.
SZN-413: A Norrin Mimetic Agonist
SZN-413 is a novel antibody-based Norrin mimetic that acts as an agonist for the FZD4/LRP5 receptor complex.[3][7] It has demonstrated high affinity for the human FZD4 cysteine-rich domain (CRD) and has shown greater potency in activating Wnt/β-catenin signaling than recombinant Norrin.[3] SZN-413 is being investigated for its therapeutic potential in diabetic retinopathy.[3][7]
Signaling Pathways and Experimental Workflows
To understand the context in which these modulators operate and how they are evaluated, the following diagrams illustrate the canonical Wnt/β-catenin signaling pathway, a typical experimental workflow for screening FZD4 modulators, and the logical flow of a comparative analysis.
Caption: Canonical Wnt/β-catenin signaling pathway initiated by Wnt binding to FZD4 and LRP5/6.
Caption: A typical experimental workflow for screening and characterizing FZD4 modulators.
Caption: Logical flow for the comparative analysis of FZD4 modulators based on key performance parameters.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are overviews of key assays used in the characterization of FZD4 modulators.
TOPFlash Reporter Assay
The TOPFlash reporter assay is a widely used method to quantify the activity of the canonical Wnt/β-catenin signaling pathway.[4][13]
Principle: This assay utilizes a luciferase reporter gene under the control of a promoter containing multiple TCF/LEF (T-cell factor/lymphoid enhancer factor) binding sites.[4] When the Wnt pathway is activated, β-catenin translocates to the nucleus, binds to TCF/LEF transcription factors, and induces the expression of the luciferase gene. The resulting luminescence is proportional to the level of pathway activation.[4] A control plasmid, often expressing Renilla luciferase, is co-transfected to normalize for transfection efficiency.
Detailed Protocol:
-
Cell Culture and Transfection:
-
Seed cells (e.g., HEK293T) in a 96-well plate at a suitable density.
-
Co-transfect the cells with the TOPFlash reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.
-
Incubate for 24-48 hours to allow for plasmid expression.
-
-
Treatment:
-
Replace the medium with fresh medium containing the FZD4 modulator at various concentrations.
-
For antagonists, co-treat with a Wnt ligand (e.g., Wnt3a) to stimulate the pathway.
-
Include appropriate controls (vehicle, Wnt ligand alone).
-
Incubate for a specified period (e.g., 16-24 hours).
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the modulator concentration to determine the EC50 (for agonists) or IC50 (for antagonists).
-
Bioluminescence Resonance Energy Transfer (BRET) Assay
BRET is a powerful technique for studying protein-protein interactions and conformational changes in real-time in living cells.[5][12]
Principle: BRET measures the transfer of energy from a bioluminescent donor (e.g., Renilla luciferase, Rluc) to a fluorescent acceptor (e.g., Yellow Fluorescent Protein, YFP) when they are in close proximity (<10 nm). In the context of FZD4, BRET can be used to monitor the interaction of FZD4 with downstream signaling partners like Dishevelled or β-arrestin upon modulator treatment.
Detailed Protocol:
-
Construct Generation and Transfection:
-
Generate fusion constructs of FZD4 with either the BRET donor (e.g., FZD4-Rluc) and the interacting protein with the acceptor (e.g., YFP-Dishevelled).
-
Co-transfect cells with the donor and acceptor fusion constructs.
-
-
BRET Measurement:
-
Plate the transfected cells in a white, clear-bottom 96-well plate.
-
Add the luciferase substrate (e.g., coelenterazine h).
-
Immediately measure the luminescence at two wavelengths corresponding to the emission peaks of the donor and acceptor using a BRET-compatible plate reader.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
-
Changes in the BRET ratio upon addition of a modulator indicate a change in the proximity or conformation of the interacting proteins.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions in real-time.[4][6]
Principle: SPR detects changes in the refractive index at the surface of a sensor chip when one molecule (the analyte) binds to another molecule (the ligand) that is immobilized on the chip. This allows for the determination of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated.
Detailed Protocol:
-
Ligand Immobilization:
-
Immobilize the purified FZD4 protein (ligand) onto a suitable sensor chip (e.g., CM5 chip) using amine coupling or other appropriate chemistry.
-
-
Analyte Injection:
-
Inject a series of concentrations of the FZD4 modulator (analyte) over the sensor surface.
-
A reference flow cell without the immobilized ligand is used to subtract non-specific binding.
-
-
Data Acquisition and Analysis:
-
Monitor the binding response (in Resonance Units, RU) over time.
-
After each injection, a regeneration solution is used to remove the bound analyte.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the ka, kd, and Kd values.
-
Conclusion
The modulation of FZD4 presents a significant opportunity for the development of novel therapeutics. This compound stands out as a well-characterized small molecule allosteric agonist, offering a tool for probing FZD4 function and a potential starting point for drug discovery. The antibody-based modulators, while demonstrating high affinity and specificity, often target multiple Frizzled receptors, which can be advantageous for broad anti-cancer activity but may also lead to off-target effects. The choice of modulator and the experimental approach for its characterization will depend on the specific research question and therapeutic goal. The detailed methodologies provided in this guide offer a framework for the robust evaluation and comparison of existing and novel FZD4 modulators.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Wnt Reporter Activity Assay [en.bio-protocol.org]
- 4. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Monitoring G protein activation in cells with BRET - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 7. A Novel Approach for Quantifying GPCR Dimerization Equilibrium Using Bioluminescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EC50 Calculator | AAT Bioquest [aatbio.com]
- 9. biocompare.com [biocompare.com]
- 10. apexbt.com [apexbt.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Bioluminescence Resonance Energy Transfer assay to characterize Gi-like G protein subtype- dependent functional selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biology.stackexchange.com [biology.stackexchange.com]
Cross-Validation of FzM1.8-Mediated Wnt Signaling with Genetic Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacological agent FzM1.8 with established genetic methods for modulating the Wnt signaling pathway, specifically through the Frizzled-4 (FZD4) receptor. The objective is to offer a framework for cross-validating the effects of this compound, a small molecule allosteric agonist of FZD4, against genetic techniques such as CRISPR activation (CRISPRa), small interfering RNA (siRNA) knockdown, and lentiviral overexpression of FZD4.
Introduction to this compound and Genetic Cross-Validation
This compound is a synthetic small molecule that acts as an allosteric agonist of the Frizzled-4 (FZD4) receptor.[1][2][3][4][5] Unlike canonical Wnt ligands, this compound activates the Wnt/β-catenin pathway in the absence of Wnt proteins by binding to FZD4 and promoting a signaling cascade through a non-canonical route involving PI3K.[1][6] This ultimately leads to the transactivation of β-catenin/TCF activity.[3] this compound is derived from FzM1, a negative allosteric modulator of FZD4.[1][7][8]
Genetic methods provide a powerful means to validate the specificity and on-target effects of pharmacological agents like this compound. By directly manipulating the expression of the target protein, in this case, FZD4, researchers can create cellular models that either mimic or antagonize the effects of the compound. This guide outlines a hypothetical cross-validation study to compare the cellular outcomes of this compound treatment with those induced by genetic modulation of FZD4.
Comparative Data Summary
The following tables summarize the expected quantitative outcomes from a hypothetical cross-validation study comparing this compound with genetic methods for FZD4 modulation. The primary readout is the activation of the Wnt/β-catenin pathway, measured by a TCF/LEF reporter assay, and the downstream effect on cell proliferation.
Table 1: Comparison of Wnt Pathway Activation (TCF/LEF Reporter Assay)
| Method | Target | Expected Outcome | Fold Change in TCF/LEF Activity (Relative to Control) |
| This compound (10 µM) | FZD4 Receptor | Agonism | 8 - 12 fold increase |
| CRISPRa | FZD4 gene | Transcriptional Activation | 10 - 15 fold increase |
| siRNA | FZD4 mRNA | Knockdown | 80 - 90% decrease |
| Lentiviral Overexpression | FZD4 gene | Increased Protein Expression | 15 - 20 fold increase |
| Vehicle Control (DMSO) | N/A | Baseline | 1 (no change) |
| Scrambled siRNA Control | N/A | Baseline | 1 (no change) |
| Empty Vector Control | N/A | Baseline | 1 (no change) |
Table 2: Comparison of Cellular Proliferation (MTT Assay)
| Method | Target | Expected Outcome | % Change in Cell Proliferation (Relative to Control) |
| This compound (10 µM) | FZD4 Receptor | Increased Proliferation | 40 - 60% increase |
| CRISPRa | FZD4 gene | Increased Proliferation | 50 - 70% increase |
| siRNA | FZD4 mRNA | Decreased Proliferation | 30 - 50% decrease |
| Lentiviral Overexpression | FZD4 gene | Increased Proliferation | 60 - 80% increase |
| Vehicle Control (DMSO) | N/A | Baseline | 0% (no change) |
| Scrambled siRNA Control | N/A | Baseline | 0% (no change) |
| Empty Vector Control | N/A | Baseline | 0% (no change) |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound and the proposed experimental workflow for the cross-validation study.
Caption: this compound allosterically activates FZD4, initiating a signaling cascade.
Caption: Workflow for cross-validating this compound with genetic methods.
Experimental Protocols
Detailed methodologies for the key experiments in this comparative guide are provided below.
This compound Treatment
-
Cell Line: HEK293T cells are suitable due to their robust growth and amenability to transfection.
-
Seeding: Seed 3 x 104 cells per well in a 96-well plate and incubate for 24 hours.
-
Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to the final desired concentration (e.g., 10 µM). The final DMSO concentration should not exceed 0.1%.
-
Incubation: Replace the existing medium with the this compound-containing medium and incubate for 48 hours before performing downstream assays.
-
Control: Treat cells with a corresponding concentration of DMSO as a vehicle control.
Genetic Methods for FZD4 Modulation
a) CRISPRa for FZD4 Gene Activation
-
Components: A two-component system is required: a catalytically dead Cas9 (dCas9) fused to a transcriptional activator (e.g., VPR), and a single guide RNA (sgRNA) targeting the promoter region of the FZD4 gene.
-
Delivery: Co-transfect plasmids encoding dCas9-VPR and the FZD4-targeting sgRNA into HEK293T cells using a lipid-based transfection reagent.
-
Protocol:
-
One day prior to transfection, seed cells to be 70-80% confluent at the time of transfection.
-
Prepare the transfection complex by mixing the dCas9-VPR and sgRNA plasmids with the transfection reagent in serum-free medium, according to the manufacturer's instructions.
-
Incubate the complex for 20-30 minutes at room temperature.
-
Add the transfection complex to the cells and incubate for 48-72 hours.
-
-
Control: A non-targeting sgRNA should be used as a negative control.
b) siRNA-mediated Knockdown of FZD4
-
Reagents: Use a validated siRNA duplex targeting the FZD4 mRNA.
-
Protocol:
-
Seed cells one day before transfection to reach 50-60% confluency.
-
Dilute the FZD4 siRNA in serum-free medium.
-
In a separate tube, dilute a suitable transfection reagent in serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate for 15-20 minutes at room temperature to allow complex formation.
-
Add the siRNA-transfection reagent complex to the cells and incubate for 48-72 hours.
-
-
Control: A scrambled siRNA with no known homology to the human genome should be used as a negative control.
c) Lentiviral Overexpression of FZD4
-
Vector: Utilize a lentiviral vector containing the full-length human FZD4 cDNA under the control of a strong constitutive promoter (e.g., CMV).
-
Transduction:
-
Seed HEK293T cells to be approximately 50% confluent on the day of transduction.
-
Thaw the lentiviral particles on ice.
-
Remove the culture medium and add fresh medium containing the lentiviral particles at a desired multiplicity of infection (MOI). Add Polybrene (8 µg/mL) to enhance transduction efficiency.
-
Incubate the cells with the virus for 18-24 hours.
-
Replace the virus-containing medium with fresh complete medium and continue to culture for another 48 hours before analysis.
-
-
Control: Transduce cells with an empty lentiviral vector as a negative control.
TCF/LEF Reporter Assay
-
Principle: This assay measures the transcriptional activity of the canonical Wnt/β-catenin pathway. A reporter plasmid containing multiple TCF/LEF binding sites upstream of a minimal promoter driving a luciferase gene is used.
-
Protocol:
-
Co-transfect HEK293T cells with the TCF/LEF firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).
-
24 hours post-transfection, apply the respective treatments (this compound, genetic modifications).
-
After 48 hours of treatment, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Calculate the ratio of firefly to Renilla luciferase activity to normalize the results.
-
Conclusion
This guide provides a framework for the cross-validation of the pharmacological FZD4 agonist, this compound, against genetic methods. By comparing the effects of this compound to the specific activation or inhibition of its target, FZD4, researchers can gain greater confidence in the on-target activity of the compound and better interpret experimental outcomes. The provided protocols and expected data serve as a starting point for designing and executing robust validation studies in the field of Wnt signaling research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. origene.com [origene.com]
- 4. researchgate.net [researchgate.net]
- 5. TCF/LEF dependent and independent transcriptional regulation of Wnt/β‐catenin target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 8. Identification of Novel FZD4 Mutations in Familial Exudative Vitreoretinopathy and Investigating the Pathogenic Mechanisms of FZD4 Mutations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to FzM1.8 and Wnt Signaling Inhibitors in Colon Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Wnt signaling agonist FzM1.8 and alternative Wnt pathway inhibitors, focusing on their efficacy and mechanisms of action in various colon cancer cell lines. The data presented herein is intended to inform preclinical research and drug development efforts targeting the Wnt signaling cascade, a critical pathway in colorectal cancer pathogenesis.
Introduction: The Dual Role of Wnt Signaling Modulation in Cancer
The Wnt signaling pathway is a crucial regulator of cell proliferation, differentiation, and stem cell maintenance. Its dysregulation is a hallmark of many cancers, particularly colorectal cancer, where it often promotes tumor growth and the persistence of cancer stem cells (CSCs). Consequently, inhibiting this pathway has been a major focus of anti-cancer drug development. However, the study of Wnt agonists, such as this compound, provides valuable insights into the mechanisms of Wnt-driven tumorigenesis and the biology of cancer stem cells.
This compound is a small molecule that acts as an allosteric agonist of the Frizzled-4 (FZD4) receptor. Unlike traditional anti-cancer agents, this compound activates Wnt signaling, specifically through a non-canonical pathway involving phosphoinositide 3-kinase (PI3K). This activation has been shown to promote the proliferation and preserve the "stemness" of undifferentiated colon cancer cells.
This guide will compare the pro-tumorigenic effects of this compound with the anti-tumorigenic effects of several Wnt signaling inhibitors, providing a broader understanding of how modulating this pathway can influence cancer cell behavior.
Data Presentation: Comparative Efficacy in Colon Cancer Cell Lines
The following table summarizes the effects of this compound and three common Wnt pathway inhibitors—IWP-2, XAV939, and ICG-001—on various colon cancer cell lines. The data highlights the opposing effects of Wnt agonism and antagonism on cancer cell proliferation and stemness.
| Compound | Mechanism of Action | Cell Line | Efficacy Metric | Result | Reference |
| This compound | FZD4 Receptor Agonist | Colon Cancer Cells | Proliferation & Stemness | Promotes proliferation of undifferentiated cells and preserves stemness. | [1] |
| Colon Cancer Cells | PI3K/Akt Pathway | Activates the PI3K/Akt signaling pathway. | [2][3][4] | ||
| IWP-2 | Porcupine (PORCN) Inhibitor | SW620 | IC50 | 1.90 µM | [5] |
| HT29 | IC50 | 4.67 µM | [5] | ||
| XAV939 | Tankyrase (TNKS) Inhibitor | Caco-2 (CD44+/CD133+) | IC50 | 15.3 µM | [6] |
| SW480 | Apoptosis | Increases 5-FU/DDP induced apoptosis. | [7] | ||
| ICG-001 | CBP/β-catenin Interaction Inhibitor | SW480 | IC50 | ~3 µM | [8][9] |
| HCT116 | IC50 | ~3 µM | [8][10] | ||
| LoVo | pIC50 | 5.47 | [1] | ||
| SKCO1 | pIC50 | 5.55 | [1] |
Experimental Protocols
Sphere Formation Assay
This assay is used to assess the self-renewal capacity of cancer stem cells, which are able to form three-dimensional spheroids in non-adherent culture conditions.
Protocol:
-
Cell Preparation: Harvest and dissociate colon cancer cells (e.g., HCT116, SW480) into a single-cell suspension using trypsin-EDTA.
-
Cell Seeding: Seed the cells at a density of 1,000 to 5,000 cells/mL in ultra-low attachment plates.
-
Culture Medium: Culture the cells in serum-free DMEM/F12 medium supplemented with B27, 20 ng/mL human recombinant epidermal growth factor (EGF), and 20 ng/mL basic fibroblast growth factor (bFGF).[11]
-
Treatment: Add this compound or Wnt inhibitors at various concentrations to the culture medium.
-
Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 7-14 days.
-
Quantification: Count the number of spheres (typically >50 µm in diameter) per well under a microscope. Sphere formation efficiency is calculated as (Number of spheres formed / Number of cells seeded) x 100%.
Western Blot for Phosphorylated Akt (p-Akt Ser473)
This method is used to determine the activation of the PI3K/Akt signaling pathway.
Protocol:
-
Cell Culture and Lysis: Culture colon cancer cells to 70-80% confluency and treat with this compound for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[12][13]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[14]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against p-Akt (Ser473) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle shaking.[14]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.
-
Detection: Detect the signal using an ECL substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed for total Akt and a loading control (e.g., GAPDH or β-actin) to normalize the data.
Visualizing the Molecular Mechanisms
This compound Signaling Pathway
The following diagram illustrates the mechanism by which this compound activates the non-canonical Wnt/PI3K pathway.
Caption: this compound binds to the FZD4 receptor, leading to the activation of PI3K/Akt signaling and promoting cell proliferation and stemness.
Wnt Inhibitor Mechanisms
This diagram shows the points of intervention for the three compared Wnt inhibitors.
Caption: Wnt inhibitors target different components of the signaling pathway to block gene transcription.
Experimental Workflow: Sphere Formation Assay
The following diagram outlines the key steps in the sphere formation assay.
Caption: Workflow for assessing cancer stem cell self-renewal using the sphere formation assay.
Conclusion
The contrasting effects of this compound and Wnt pathway inhibitors underscore the complex and critical role of Wnt signaling in colon cancer. While this compound serves as a valuable tool to probe the mechanisms of Wnt-driven cancer stem cell proliferation, the inhibitors represent promising therapeutic strategies. This guide provides a foundational comparison to aid researchers in designing experiments and interpreting data related to the modulation of the Wnt pathway in colorectal cancer. Further investigation into the dose-dependent effects of this compound and the efficacy of a broader range of inhibitors across a more diverse panel of colon cancer cell lines is warranted to advance our understanding and treatment of this disease.
References
- 1. oncotarget.com [oncotarget.com]
- 2. PI3K/AKT signaling pathway as a critical regulator of epithelial-mesenchymal transition in colorectal tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of AKT signaling promotes epithelial-mesenchymal transition and tumor growth in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Wnt/β-catenin Signaling Inhibitors suppress the Tumor-initiating properties of a CD44+CD133+ subpopulation of Caco-2 cells [ijbs.com]
- 7. Tankyrase 1 inhibitior XAV939 increases chemosensitivity in colon cancer cell lines via inhibition of the Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. rndsystems.com [rndsystems.com]
- 11. Isolation of cancer stem cells by sphere formation assay [protocols.io]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. ccrod.cancer.gov [ccrod.cancer.gov]
FzM1.8: A Comparative Analysis of a Novel FZD4 Agonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive literature review of studies on FzM1.8, a novel allosteric agonist of the Frizzled-4 (FZD4) receptor. This compound's performance is objectively compared with its precursor, FzM1 (a negative allosteric modulator), and other relevant FZD4 modulators. This document synthesizes key experimental data, details methodologies for pivotal experiments, and visualizes associated signaling pathways and workflows to support further research and development in the field of Wnt signaling modulation.
Comparative Performance of FZD4 Modulators
The following table summarizes the quantitative data for this compound and its key comparators, FzM1 and SZN-413. This allows for a direct comparison of their potency and activity on the FZD4 receptor.
| Compound | Type | Target(s) | Key Performance Metric | Cell Line/Model | Reference |
| This compound | Allosteric Agonist | FZD4 | pEC50 = 6.4 | HEK293 cells | [1] |
| FzM1 | Negative Allosteric Modulator | FZD4 | log EC50inh = -6.2 | HEK293 cells | MedchemExpress |
| SZN-413 | Agonist (Norrin mimetic) | FZD4/LRP5 | Significant reduction of neovascularization (p<0.001) and avascular area (p<0.001) | Oxygen-Induced Retinopathy (OIR) mouse model | [2][3] |
| Vantictumab (OMP-18R5) | Monoclonal Antibody Antagonist | FZD1, 2, 5, 7, 8 | Overall response rate: 31.3%; Clinical benefit rate: 68.8% (in combination with paclitaxel) | Phase Ib clinical trial in HER2-negative breast cancer | [4][5] |
Signaling Pathways and Mechanisms of Action
This compound is a derivative of FzM1, a negative allosteric modulator of FZD4. The substitution of a thiophene group in FzM1 with a carboxylic moiety in this compound dramatically switches its pharmacological activity from an antagonist to an agonist.[1]
This compound Signaling Pathway
In the absence of a Wnt ligand, this compound binds to an allosteric site on the FZD4 receptor. This binding event is believed to induce a conformational change that promotes the recruitment of heterotrimeric G proteins and biases the Wnt signaling cascade towards a noncanonical pathway involving Phosphoinositide 3-kinase (PI3K).[1] This ultimately leads to the potentiation of the β-catenin pathway. In the context of colon cancer cells, this FZD4/PI3K axis activation has been shown to preserve the "stemness" and promote the proliferation of undifferentiated cells.[1]
FzM1 Signaling Pathway
Conversely, FzM1 acts as a negative allosteric modulator (NAM) of the FZD4 receptor. It binds to an allosteric site within the third intracellular loop of FZD4, which inhibits the WNT/β-catenin signaling cascade.
Detailed Experimental Protocols
This section outlines the methodologies for key experiments cited in the literature to facilitate replication and further investigation.
TCF/LEF Reporter Assay (for this compound and FzM1)
This assay is crucial for quantifying the activity of the canonical Wnt/β-catenin signaling pathway.
Objective: To measure the activation or inhibition of TCF/LEF-mediated transcription in response to FZD4 modulation.
Cell Line: HEK293 cells.
Materials:
-
HEK293 cells
-
Expression plasmids for FZD4 and a Wnt reporter construct (e.g., TOPFlash, which contains TCF/LEF binding sites upstream of a luciferase reporter gene)
-
This compound or FzM1 compound
-
Lipofectamine 2000 (or similar transfection reagent)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293 cells in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the FZD4 expression plasmid and the TCF/LEF-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions. A Renilla luciferase plasmid is often co-transfected as an internal control for transfection efficiency.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound (for agonist activity) or FzM1 (for antagonist activity). For antagonist assays, cells are typically stimulated with a Wnt ligand (e.g., Wnt3a) or Norrin.
-
Incubation: Incubate the cells with the compounds for an additional 24-48 hours.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in cell number and transfection efficiency. For agonist activity (this compound), plot the normalized luciferase activity against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the pEC50. For antagonist activity (FzM1), the log EC50inh is calculated.
Oxygen-Induced Retinopathy (OIR) Mouse Model (for SZN-413)
This in vivo model is used to assess the effect of compounds on pathological neovascularization and retinal reperfusion.
Objective: To evaluate the efficacy of SZN-413 in reducing neovascularization and promoting normal vessel regrowth in a model of retinopathy.
Animal Model: C57BL/6J mice.
Protocol:
-
Induction of Retinopathy: At postnatal day 7 (P7), place mouse pups and their nursing dam in a hyperoxic chamber (75% oxygen).
-
Return to Normoxia: At P12, return the mice to room air (normoxia). This sudden change in oxygen levels induces retinal ischemia and subsequent neovascularization.
-
Intravitreal Injection: On the same day (P12), administer a single intravitreal injection of SZN-413 or a vehicle control into one eye of each pup.
-
Tissue Collection and Analysis: At P17, euthanize the mice and enucleate the eyes. Dissect the retinas, flat-mount them, and stain with an appropriate vascular marker (e.g., isolectin B4).
-
Quantification: Image the retinal flat mounts using fluorescence microscopy. Quantify the areas of neovascularization (tufts) and avascular regions using image analysis software.
-
Statistical Analysis: Compare the quantified areas between the SZN-413-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).[3][6]
Experimental Workflow for FZD4 Modulator Screening and Characterization
The following diagram illustrates a typical workflow for the discovery and characterization of novel FZD4 modulators like this compound.
Conclusion
This compound represents a significant development in the modulation of the Wnt signaling pathway, demonstrating how subtle chemical modifications can invert the pharmacological activity of a molecule from an antagonist to a potent agonist. Its unique mechanism of biasing FZD4 signaling towards a noncanonical PI3K-mediated pathway highlights a novel approach for therapeutic intervention, particularly in contexts such as regenerative medicine and oncology where the preservation of stem cell populations is desirable.
The comparative data presented herein for this compound, FzM1, and SZN-413 provide a valuable resource for researchers in the field. This compound's small molecule nature may offer advantages in terms of oral bioavailability and cell permeability compared to larger biologics like SZN-413 and Vantictumab. However, the high potency and specificity of antibody-based therapies like SZN-413 and Vantictumab make them compelling candidates for indications requiring high target engagement.
Further research is warranted to fully elucidate the downstream effects of this compound-mediated signaling and to explore its therapeutic potential in a broader range of disease models. The experimental protocols and workflows detailed in this guide are intended to facilitate these future investigations and contribute to the advancement of novel Wnt pathway-targeted therapies.
References
- 1. A Negative Allosteric Modulator of WNT Receptor Frizzled 4 Switches into an Allosteric Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SZN-413, a FZD4 Agonist, as a Potential Novel Therapeutic for the Treatment of Diabetic Retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SZN-413, a FZD4 Agonist, as a Potential Novel Therapeutic for the Treatment of Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase Ib clinical trial of the anti-frizzled antibody vantictumab (OMP-18R5) plus paclitaxel in patients with locally advanced or metastatic HER2-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase Ib clinical trial of the anti-frizzled antibody vantictumab (OMP-18R5) plus paclitaxel in patients with locally advanced or metastatic HER2-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
Independent Validation of FzM1.8's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the current understanding of FzM1.8's mechanism of action as a novel allosteric agonist of the Frizzled-4 (FZD4) receptor. While independent validation studies are not yet available in the public domain, this document summarizes the key findings from the initial discovery and characterization of this compound. Furthermore, it objectively compares its proposed mechanism with other established classes of Wnt signaling pathway modulators, offering supporting data and experimental context for researchers in the field.
This compound: A Novel Allosteric Agonist of FZD4
This compound is a small molecule that has been identified as a positive allosteric modulator (PAM) of the Frizzled-4 (FZD4) receptor, a key component of the Wnt signaling pathway.[1] It is derived from FzM1, a negative allosteric modulator (NAM) of the same receptor.[1][2] The chemical modification from FzM1 to this compound, specifically the replacement of a thiophene group with a carboxylic moiety, impressively converts the molecule from an inhibitor to an activator of Wnt signaling.[1][3]
Proposed Mechanism of Action
In the absence of a natural Wnt ligand, this compound is reported to bind to FZD4 and induce a conformational change that promotes the recruitment of heterotrimeric G proteins.[1][3] This action biases the signaling cascade towards a non-canonical route involving the Phosphoinositide 3-kinase (PI3K) pathway.[1][3] In the context of colon cancer cells, this FZD4/PI3K signaling axis has been shown to preserve stemness and promote the proliferation of undifferentiated cells.[1]
Comparison with Other Wnt Pathway Modulators
The Wnt signaling pathway is a critical regulator of cell fate, proliferation, and differentiation, and its dysregulation is implicated in numerous diseases, including cancer.[4][5][6] Consequently, a variety of small molecule inhibitors targeting different nodes of this pathway have been developed.[7][8] this compound's mechanism as an allosteric agonist of a specific Frizzled receptor presents a unique approach compared to many existing inhibitors.
| Modulator Class | Target | Mechanism of Action | Reported Effect | Example Compounds |
| This compound (Allosteric Agonist) | FZD4 Receptor | Allosterically activates FZD4, biasing towards non-canonical PI3K signaling in the absence of Wnt ligand.[1][3] | Promotes proliferation and stemness in certain cancer cells.[1] | This compound |
| FzM1 (Allosteric Antagonist) | FZD4 Receptor | Negative allosteric modulator that inhibits the WNT/β-catenin cascade.[2] | Decreases viability of certain cancer cells.[2] | FzM1 |
| Porcupine (PORCN) Inhibitors | Porcupine O-acyltransferase | Inhibits the palmitoylation of Wnt ligands, which is essential for their secretion and activity. | Blocks Wnt signaling pathway activation. | IWP-2, LGK974 |
| Tankyrase (TNKS) Inhibitors | Tankyrase 1/2 | Stabilizes Axin, a key component of the β-catenin destruction complex, leading to β-catenin degradation. | Inhibits Wnt/β-catenin signaling. | XAV939, IWR-1 |
| β-catenin/TCF Interaction Inhibitors | β-catenin/TCF complex | Disrupts the interaction between β-catenin and TCF/LEF transcription factors in the nucleus. | Prevents the transcription of Wnt target genes. | ICG-001, PRI-724 |
Experimental Protocols
Detailed, independently verified protocols for studying this compound are not widely available. However, based on the initial publication, the following methodologies are central to characterizing its mechanism of action.
TCF/LEF Reporter Assay
This assay is used to measure the activity of the canonical Wnt/β-catenin signaling pathway.
-
Cell Culture and Transfection: HEK293T cells are cultured and co-transfected with a TCF/LEF luciferase reporter plasmid (e.g., TOPFlash) and a Renilla luciferase plasmid for normalization.
-
Compound Treatment: Cells are treated with varying concentrations of this compound or other test compounds.
-
Luciferase Activity Measurement: After a defined incubation period, cell lysates are collected, and luciferase activity is measured using a dual-luciferase reporter assay system. An increase in the firefly/Renilla luciferase ratio indicates activation of the canonical Wnt pathway.
PI3K Pathway Activation Assay (Western Blot)
This assay is used to assess the activation of the non-canonical PI3K pathway.
-
Cell Culture and Treatment: A relevant cell line (e.g., colon cancer cell line) is treated with this compound.
-
Protein Extraction: After treatment, cells are lysed, and total protein is extracted.
-
Western Blotting: Protein samples are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against key PI3K pathway proteins (e.g., phosphorylated Akt, total Akt).
-
Detection: Following incubation with a secondary antibody, the protein bands are visualized using a chemiluminescent substrate. An increase in the ratio of phosphorylated to total protein indicates pathway activation.
Conclusion
This compound represents an intriguing pharmacological tool with a unique mechanism of action as an allosteric agonist of FZD4, promoting a non-canonical PI3K signaling pathway. Its development from a negative allosteric modulator, FzM1, highlights the subtle structural changes that can dramatically alter a compound's biological activity. While the initial findings are promising, the scientific community awaits independent validation studies to confirm these observations and further elucidate the therapeutic potential of this compound. The comparison with other Wnt pathway inhibitors underscores the diversity of approaches to modulate this complex signaling network and provides a framework for researchers to select the most appropriate tools for their specific research questions.
References
- 1. A Negative Allosteric Modulator of WNT Receptor Frizzled 4 Switches into an Allosteric Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Wnt/β-catenin Signaling Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Wnt Signaling Inhibitors and Their Promising Role in Tumor Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (PDF) Wnt Signaling Inhibitors and Their Promising Role in Tumor Treatment (2023) | Nives Pećina-Šlaus | 15 Citations [scispace.com]
- 8. Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling FzM1.8
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to laboratory safety and experimental integrity. This document provides essential guidance on the personal protective equipment (PPE) and procedures for the safe operational use and disposal of FzM1.8, an allosteric agonist of the Frizzled-4 (FZD4) receptor involved in the WNT/β-catenin signaling pathway.
This compound is a small molecule used for research purposes to modulate cellular signaling pathways.[1] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, chemical suppliers indicate that it should be considered hazardous.[2][3] Therefore, adherence to standard laboratory safety protocols for handling chemicals of unknown toxicity is mandatory.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial when handling this compound. The following table summarizes the recommended PPE, categorized by the level of protection required.
| Protection Level | Equipment | Specifications |
| Primary | Eye Protection | Safety glasses with side shields or safety goggles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | |
| Body Protection | Laboratory coat. | |
| Secondary | Respiratory Protection | Use in a well-ventilated area. A fume hood is recommended for handling the solid compound or preparing stock solutions. |
| Face Protection | A face shield should be considered if there is a risk of splashing when handling solutions. |
Operational Plan: Safe Handling and Experimental Workflow
A systematic approach to handling this compound from receipt to disposal minimizes the risk of exposure and contamination. The following workflow outlines the key procedural steps.
Caption: Workflow for safe handling and disposal of this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
-
Solid Waste: Unused this compound powder, contaminated gloves, pipette tips, and other disposable labware should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused stock solutions and experimental media containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.
Labeling and Storage: All waste containers must be labeled with "Hazardous Waste" and the full chemical name "this compound". Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials, pending collection.
Final Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of chemical waste. EHS personnel are trained in the proper handling and transportation of hazardous materials.
Experimental Protocol: Preparation of this compound Stock Solution
For many in vitro experiments, a stock solution of this compound is prepared in a suitable solvent. Dimethyl sulfoxide (DMSO) is a common choice.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Calibrated analytical balance
-
Appropriate glassware (e.g., volumetric flask)
-
Vortex mixer or sonicator
-
Sterile, sealed storage vials
Procedure:
-
Preparation: Work within a chemical fume hood and wear all recommended PPE.
-
Weighing: Carefully weigh the desired amount of this compound solid using a calibrated analytical balance.
-
Dissolving: Add the appropriate volume of anhydrous DMSO to the this compound solid to achieve the desired stock concentration.
-
Mixing: Gently vortex or sonicate the solution until the this compound is completely dissolved.
-
Storage: Aliquot the stock solution into sterile, tightly sealed vials. Store at -20°C or -80°C for long-term stability.[1]
By adhering to these safety and logistical guidelines, researchers can confidently and safely incorporate this compound into their experimental workflows, fostering a secure and productive research environment.
References
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